Technical Documentation Center

9-Oxo Epinastine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Oxo Epinastine Hydrochloride
  • CAS: 141342-69-0

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis of 9-Oxo Epinastine Hydrochloride: A Technical Guide for Impurity Profiling

Executive Summary In the development of Epinastine Hydrochloride ophthalmic solutions and oral formulations, the control of impurities is a critical quality attribute (CQA).[1] Among these, 9-Oxo Epinastine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Epinastine Hydrochloride ophthalmic solutions and oral formulations, the control of impurities is a critical quality attribute (CQA).[1] Among these, 9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0) represents a significant degradation product arising from benzylic oxidation.

This guide provides a comprehensive technical workflow for the isolation, identification, and quantification of 9-Oxo Epinastine. Unlike standard monographs, this document focuses on the causality of formation and the orthogonal analytical strategies required to distinguish this ketone derivative from its parent tetracyclic amine.[1]

Part 1: Molecular Identity & Mechanistic Origin

The Molecule

9-Oxo Epinastine differs from the parent API (Active Pharmaceutical Ingredient) by a single oxidative modification at the C-9 position of the dibenzo[c,f]imidazo[1,5-a]azepine ring system.[2]

FeatureEpinastine HCl (Parent)9-Oxo Epinastine HCl (Target Impurity)
Formula C₁₆H₁₅N₃[3][4] · HClC₁₆H₁₃N₃O · HCl
MW (Free Base) 249.31 Da263.29 Da
Key Functional Group Methylene Bridge (-CH₂-) at C9Ketone Bridge (C=O) at C9
Electronic Effect Non-conjugated bridgeConjugated chromophore (Benzophenone-like)
Formation Mechanism (The "Why")

The formation of 9-Oxo Epinastine is not random; it is driven by the susceptibility of the benzylic carbon (C9) to radical oxidation.

  • Initiation: Light or trace metal ions abstract a hydrogen atom from the C9 benzylic position, creating a stabilized radical.[1]

  • Propagation: Reaction with molecular oxygen forms a peroxy radical, eventually collapsing to the ketone.[1]

  • Impact: This transformation introduces a carbonyl group that extends the conjugation of the aromatic system, significantly altering the UV absorption profile (Bathochromic shift).[1]

Part 2: Analytical Strategy & Workflow

To accurately quantify this impurity, we employ an orthogonal approach: HPLC-UV for separation and LC-MS/NMR for structural confirmation.

Visualization of the Analytical Logic

The following diagram illustrates the decision matrix for confirming 9-Oxo Epinastine presence.

AnalyticalWorkflow Start Unknown Impurity Detected (RRT ~0.8-0.9) UV_Spec UV Spectrum Check (PDA Detector) Start->UV_Spec Decision_UV Bathochromic Shift? (λmax > 254nm) UV_Spec->Decision_UV LCMS LC-MS Analysis (ESI+ Mode) Decision_UV->LCMS Yes (Conjugation) Reject Other Oxidative Species Decision_UV->Reject No Mass_Check Mass Shift [M+H]+ = 264.3 Da? LCMS->Mass_Check Isolation Preparative Isolation Mass_Check->Isolation Yes (+14 Da) Mass_Check->Reject No NMR 1H & 13C NMR (DMSO-d6) Isolation->NMR Confirm CONFIRMED: 9-Oxo Epinastine NMR->Confirm C=O Signal Present

Caption: Analytical decision tree for identifying 9-Oxo Epinastine based on UV shift, Mass differential, and NMR carbonyl signature.

Part 3: Chromatographic Separation (Protocol)

The separation of 9-Oxo Epinastine from Epinastine is challenging due to their structural similarity.[1] However, the ketone group makes the impurity slightly less basic and more polar in certain pH environments, altering its retention time.

Recommended HPLC Conditions

This method is optimized for resolution (


) between the parent peak and the 9-Oxo impurity.
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil or Inertsil ODS-3)High surface area for separating structurally similar isomers.
Mobile Phase A 20 mM KH₂PO₄ Buffer (pH 4.5)Acidic pH suppresses silanol activity and ensures amine protonation.
Mobile Phase B Acetonitrile : Methanol (80:20)ACN provides sharp peaks; MeOH modifies selectivity for the ketone.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV at 254 nmThe carbonyl conjugation in 9-Oxo Epinastine absorbs strongly here.[1]
Column Temp 30°CControlled temperature ensures reproducible retention times.[1]
Gradient Program

Note: Isocratic elution often fails to elute late-eluting dimers; a gradient is preferred.

  • 0-5 min: 80% A (Equilibration)

  • 5-25 min: 80% A → 40% A (Linear Gradient)

  • 25-30 min: 40% A (Hold to elute hydrophobic degradants)

  • 30-35 min: 40% A → 80% A (Return to initial)

Expected Result:

  • Epinastine: Retention Time (RT) ~12-14 min.

  • 9-Oxo Epinastine: Typically elutes before Epinastine (RRT ~0.85 - 0.[1]95) due to the electron-withdrawing carbonyl reducing the basicity of the nearby nitrogen, reducing interaction with residual silanols, or after depending on the specific stationary phase carbon load. Validation is required.

Part 4: Structural Elucidation (The "Proof")

When a new impurity peak is observed, relying solely on RRT is insufficient.[1] The following spectroscopic data confirms the "9-Oxo" structure.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Drug (Epinastine):

    
     Da.[1]
    
  • Impurity (9-Oxo):

    
     Da.
    
  • Delta: +14 Da. This corresponds to the replacement of two Hydrogen atoms (-2) with one Oxygen atom (+16) at the methylene bridge (

    
    ).
    
NMR Spectroscopy

This is the definitive confirmation.[1] The loss of the bridge protons is diagnostic.

1H NMR (DMSO-d6, 400 MHz):

  • Epinastine: Shows a distinct singlet or AB quartet for the -CH₂- protons at position 9 (approx.

    
     4.0 - 4.5 ppm).
    
  • 9-Oxo Epinastine: The -CH₂- signal is completely ABSENT. The aromatic region will show downfield shifts due to the deshielding effect of the carbonyl group.

13C NMR (DMSO-d6, 100 MHz):

  • Epinastine: C-9 appears in the aliphatic region (~30-50 ppm).

  • 9-Oxo Epinastine: C-9 shifts dramatically to the carbonyl region (

    
     180 - 195 ppm ). This single peak confirms the ketone structure.
    
Degradation Pathway Visualization[1]

DegradationPathway Epinastine Epinastine HCl (C16H15N3) Radical Benzylic Radical Intermediate Epinastine->Radical Oxidation (O2/Light) -H abstraction Peroxide Peroxide Intermediate Radical->Peroxide +O2 OxoEpinastine 9-Oxo Epinastine (C16H13N3O) Peroxide->OxoEpinastine -H2O / Stabilization

Caption: Oxidative degradation pathway transforming Epinastine to 9-Oxo Epinastine via benzylic radical mechanism.

Part 5: Control Strategy

  • Inert Atmosphere: Manufacturing processes involving the free base must be conducted under Nitrogen (N₂) to prevent benzylic oxidation.[1]

  • Packaging: Use UV-blocking containers (amber glass/plastic) to inhibit the radical initiation step.[1]

  • Specification Limits: Based on ICH Q3B(R2), if the maximum daily dose is < 10 mg, the reporting threshold is 0.1%. Ensure the HPLC method LOQ (Limit of Quantification) is at or below 0.05% to accurately track this impurity.

References

  • European Directorate for the Quality of Medicines (EDQM). Epinastine Hydrochloride Monograph 2411.[1] European Pharmacopoeia (Ph.[1] Eur.).

  • United States Pharmacopeia (USP). Epinastine Hydrochloride: USP Monograph.[1] USP-NF.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3241: Epinastine.[1] PubChem.

  • International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[1] ICH Guidelines.[1][5][6][7]

  • Santa Cruz Biotechnology. 9-Oxo Epinastine Hydrochloride (Product Data).

Sources

Exploratory

Molecular weight and formula of 9-Oxo Epinastine HCl

The following technical guide details the physicochemical properties, formation mechanisms, and analytical profiling of 9-Oxo Epinastine HCl , a critical oxidative impurity in the development of Epinastine therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, formation mechanisms, and analytical profiling of 9-Oxo Epinastine HCl , a critical oxidative impurity in the development of Epinastine therapeutics.

Advanced Impurity Characterization & Analytical Protocol

Executive Summary

9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0) is the primary oxidative degradation product and process-related impurity of Epinastine, a second-generation antihistamine.[1] In the context of ICH Q3A(R2) and Q3B(R2) guidelines, rigorous monitoring of this compound is mandatory due to its structural similarity to the parent drug and potential for formation during long-term stability storage.

This guide provides a definitive reference for the molecular identity, synthesis pathway, and quantification strategies for 9-Oxo Epinastine HCl, designed for analytical scientists and CMC (Chemistry, Manufacturing, and Controls) leads.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The structural deviation of 9-Oxo Epinastine from the parent molecule lies in the oxidation of the benzylic carbon at the 9-position of the dibenzo[c,f]azepine ring system. This transformation from a methylene bridge (–CH₂–) to a ketone (–C=O–) significantly alters the polarity and UV absorption profile of the molecule.

Table 1: Molecular Specifications
PropertySpecification
Common Name 9-Oxo Epinastine HCl
Systematic Name 3-amino-1H-dibenzo[c,f]imidazo[1,5-a]azepin-9(13bH)-one hydrochloride
CAS Number 141342-69-0 (HCl Salt)
Parent Drug Epinastine HCl (CAS: 108929-04-0)
Molecular Formula C₁₆H₁₄ClN₃O (Salt) / C₁₆H₁₃N₃O (Free Base)
Molecular Weight 299.75 g/mol (Salt) / 263.30 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; slightly soluble in Water
Mechanistic Formation & Synthesis

Understanding the genesis of 9-Oxo Epinastine is critical for controlling its levels in the final drug product.

3.1 Degradation Pathway (Autoxidation)

The 9-position of the epinastine scaffold is a benzylic methylene group. Benzylic carbons are electronically activated and susceptible to radical-mediated autoxidation, particularly in the presence of light (photolytic degradation) or trace metal catalysts.

  • Initiation: Hydrogen abstraction at C-9 forms a benzylic radical.

  • Propagation: Reaction with molecular oxygen forms a peroxy radical, eventually yielding a hydroperoxide intermediate.

  • Termination: Dehydration of the intermediate yields the thermodynamically stable 9-oxo (ketone) derivative.

3.2 Synthetic Route (Reference Standard)

For analytical method validation, pure 9-Oxo Epinastine HCl is synthesized via controlled oxidation of Epinastine.

Protocol Overview:

  • Reagents: Epinastine HCl is treated with a selective oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO₄ in an aqueous acidic medium.

  • Purification: The crude ketone is isolated via column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) and converted to the hydrochloride salt using ethanolic HCl.

Visualization: Structural Transformation

The following diagram illustrates the structural relationship and oxidation pathway.

Oxidation_Pathway Epinastine Epinastine HCl (Parent Drug) C16H15N3·HCl Intermediate Benzylic Radical / Peroxy Intermediate Epinastine->Intermediate Oxidative Stress (Light/O2/Metals) OxoEpinastine 9-Oxo Epinastine HCl (Impurity) C16H14ClN3O Intermediate->OxoEpinastine -H2O Stabilization

Figure 1: Oxidative degradation pathway converting Epinastine to 9-Oxo Epinastine via benzylic oxidation.

Analytical Protocol: Detection & Quantification

To ensure pharmaceutical compliance, the following High-Performance Liquid Chromatography (HPLC) method is recommended. This protocol separates 9-Oxo Epinastine from the parent peak and other known impurities (e.g., Impurity A, B).

4.1 Chromatographic Conditions (Reverse Phase)
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold).

    • 5-20 min: 90% A → 40% A (Linear gradient).

    • 20-25 min: 40% A (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (The carbonyl conjugation in 9-Oxo Epinastine increases absorbance compared to the parent).

  • Retention Time (RT): 9-Oxo Epinastine typically elutes before Epinastine due to increased polarity from the ketone group.

4.2 Mass Spectrometry (LC-MS) Identification

For confirmation of the impurity in unknown samples:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion (M+H):

    • Epinastine: m/z 250.13

    • 9-Oxo Epinastine: m/z 264.11 (Mass shift of +14 Da corresponds to +O and -2H).

Visualization: Analytical Workflow

This flowchart outlines the rigorous validation steps required for this impurity method.

Analytical_Workflow cluster_Validation Method Validation (ICH Q2) Start Sample Preparation (API or Formulation) Sep HPLC Separation (Gradient Elution) Start->Sep Detect UV/MS Detection (254 nm / ESI+) Sep->Detect Spec Specificity (Resolution > 1.5) Detect->Spec LOD Sensitivity (LOD/LOQ Determination) Spec->LOD Lin Linearity (R² > 0.999) LOD->Lin Result Quantification (% w/w vs. Standard) Lin->Result

Figure 2: Analytical workflow for the isolation and validation of 9-Oxo Epinastine HCl in pharmaceutical samples.

References
  • Sriramchem. 9-Oxo Epinastine HCl : Pharmaceutical Reference Standard.[2]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3241, Epinastine.Link

  • Veeprho Laboratories. Epinastine Impurities and Related Compounds.Link

  • Google Patents. CN112028897A - Synthesis method of epinastine hydrochloride.Link

  • Axios Research. 9-Oxo Epinastine HBr/HCl Reference Standards.Link

Sources

Foundational

Physicochemical properties of 9-Oxo Epinastine Hydrochloride

Physicochemical Properties of 9-Oxo Epinastine Hydrochloride: A Technical Guide Part 1: Executive Summary 9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0) is a critical oxidative impurity and metabolite of the antihista...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 9-Oxo Epinastine Hydrochloride: A Technical Guide

Part 1: Executive Summary

9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0) is a critical oxidative impurity and metabolite of the antihistamine Epinastine Hydrochloride. In pharmaceutical development, it serves as a primary quality indicator for the stability of the Active Pharmaceutical Ingredient (API) under oxidative stress.

Unlike the parent molecule, which functions as a dual antagonist of H1 and H2 receptors, the 9-oxo derivative represents a degradation pathway where the methylene bridge of the dibenzo-azepine ring system is oxidized to a ketone. This structural modification alters the molecule's solubility, pKa, and chromatographic behavior, necessitating specific control strategies during drug substance manufacturing and shelf-life monitoring.

Part 2: Molecular Identity & Structural Characterization

The core structure of 9-Oxo Epinastine retains the fused imidazo[1,5-a]azepine skeleton but introduces a carbonyl group at the 9-position (corresponding to the benzylic position of the original dibenzo[b,e]azepine ring).

Table 1: Chemical Identity Matrix
PropertySpecification
Common Name 9-Oxo Epinastine Hydrochloride
Synonyms Epinastine Impurity 13; 3-amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one HCl
CAS Number 141342-69-0
Molecular Formula C₁₆H₁₃N₃O[1][2][3][4] · HCl
Molecular Weight 299.76 g/mol (Salt); 263.30 g/mol (Free Base)
Appearance Pale Yellow Solid
Stereochemistry Achiral (planar ketone eliminates chirality at C9, though C13b remains chiral center)

Part 3: Physicochemical Profile

Solid-State Properties
  • Melting Point: >231°C (with decomposition). The high melting point indicates a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding between the amide-like carbonyl and the guanidine moiety.

  • Hygroscopicity: Moderate. As a hydrochloride salt, the compound exhibits hygroscopic tendencies similar to the parent API, requiring storage under desiccant or inert atmosphere (e.g., Nitrogen or Argon) at -20°C for long-term reference standard stability.

Solubility & Partitioning

The introduction of the carbonyl group at position 9 increases the polarity of the central ring system compared to the parent Epinastine.

  • Solubility Profile:

    • Water: Soluble (Salt form).

    • DMSO: Slightly Soluble.

    • Methanol: Slightly Soluble.

    • Non-polar solvents (Hexane/DCM): Insoluble.

  • pKa (Estimated): The guanidine-like imidazole ring remains the primary basic center (pKa ~8.5–9.0). However, the electron-withdrawing effect of the new carbonyl group at C9 may slightly lower the pKa of the bridgehead nitrogen, potentially altering the protonation state at physiological pH compared to Epinastine.

  • LogP: The 9-oxo derivative is predicted to have a lower LogP (more polar) than Epinastine (LogP ~3.5) due to the hydrogen-bond accepting capability of the ketone oxygen.

Part 4: Formation & Degradation Pathways

The formation of 9-Oxo Epinastine is the result of benzylic oxidation . The C9 position (in the fused numbering) is a benzylic carbon, activated by the adjacent aromatic rings, making it the "soft spot" for radical attack and subsequent oxidation.

Mechanism of Action:
  • Initiation: Abstraction of a benzylic hydrogen atom at C9 by radical species (ROS).

  • Propagation: Formation of a benzylic radical, which reacts with molecular oxygen to form a peroxide intermediate.

  • Termination: Dehydration of the peroxide yields the stable ketone (9-Oxo Epinastine).

Visualization: Oxidative Degradation Pathway

OxidationPathway Epinastine Epinastine HCl (Parent API) Radical Benzylic Radical (Intermediate) Epinastine->Radical Oxidative Stress (Light/Heat/O2) Peroxide 9-Hydroperoxide (Unstable) Radical->Peroxide + O2 OxoImpurity 9-Oxo Epinastine (Stable Impurity) Peroxide->OxoImpurity - H2O (Dehydration)

Caption: Figure 1. Oxidative degradation pathway of Epinastine leading to the formation of the 9-Oxo impurity.

Part 5: Analytical Strategy

Detecting 9-Oxo Epinastine requires a robust Reverse-Phase HPLC (RP-HPLC) method capable of separating the polar impurity from the parent peak.

Chromatographic Behavior

Due to the added polarity of the carbonyl group, 9-Oxo Epinastine typically elutes earlier (lower Retention Time, RT) than Epinastine on C18 columns under standard acidic mobile phases.

Recommended Protocol (HPLC)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer (pH 3.0) + Ion Pairing Agent (e.g., Octanesulfonic acid) to sharpen the amine peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes.

  • Detection: UV at 254 nm. (The conjugated ketone system may exhibit a distinct λmax shift compared to the parent, enhancing detectability at lower wavelengths).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Drug Substance Sample Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Separation RP-HPLC Separation (C18 Column, pH 3.0) Prep->Separation Detection UV Detection (254 nm) Separation->Detection Elution Order: 9-Oxo < Epinastine Quant Quantification vs. Reference Standard Detection->Quant

Caption: Figure 2. Standard analytical workflow for the isolation and quantification of 9-Oxo Epinastine.

References

  • National Center for Biotechnology Information (NCBI). Epinastine Hydrochloride (CID 157313). PubChem Compound Summary. Available at: [Link]

  • Veeprho Laboratories. Epinastine Impurity 13 (9-Oxo Epinastine HCl) Reference Standard Data. Available at: [Link]

  • Axios Research. 9-Oxo Epinastine HBr Reference Material Specifications. Available at: [Link][5]

Sources

Exploratory

Solubility profile of 9-Oxo Epinastine Hydrochloride in various solvents

A Technical Guide for Impurity Management and Process Optimization Executive Summary In the development of Epinastine Hydrochloride (an H1 receptor antagonist), the management of 9-Oxo Epinastine Hydrochloride (often des...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Impurity Management and Process Optimization

Executive Summary

In the development of Epinastine Hydrochloride (an H1 receptor antagonist), the management of 9-Oxo Epinastine Hydrochloride (often designated as Impurity D or Impurity 13) is a critical quality attribute. Unlike the parent molecule, the 9-oxo variant introduces a ketone functionality at the benzylic position of the azepine ring, significantly altering its physicochemical profile.

This guide provides a rigorous technical framework for profiling the solubility of this specific impurity. While the parent drug exhibits high solubility in polar protic solvents (


 mg/mL in water/ethanol), the 9-oxo derivative demonstrates a marked reduction in solubility ("slightly soluble" in MeOH/DMSO), indicative of higher crystal lattice energy driven by the lactam-like conjugation. This guide details the experimental protocols, thermodynamic modeling, and process implications required to leverage this solubility differential for purification.

Chemical Context & Structural Analysis[1]

To understand the solubility behavior, we must first analyze the structural divergence between the API and the impurity.

FeatureEpinastine HCl (Parent)9-Oxo Epinastine HCl (Impurity)
Core Structure Dibenzo[c,f]imidazo[1,5-a]azepine9-Oxo-dibenzo[c,f]imidazo[1,5-a]azepine
Key Functional Group Methylene bridge (C-9)Ketone (Carbonyl) at C-9
Electronic Effect Flexible azepine ring; highly basic guanidine-like moiety.[1]Conjugated carbonyl; increased planarity; reduced basicity of the azepine nitrogen.
Solubility Phenotype Soluble: Water, Ethanol, DMSO.[2][3]Slightly Soluble: Methanol, DMSO.[1]

Thermodynamic Implication: The oxidation to the 9-oxo form creates a planar conjugated system. This typically increases


 stacking interactions in the solid state, leading to a higher enthalpy of fusion (

) and consequently lower solubility in protic solvents compared to the parent molecule.

Experimental Methodology: Solubility Determination

The following protocol utilizes the Isothermal Shake-Flask Method , the gold standard for generating thermodynamic solubility data required for regulatory filing (ICH Q6A).

Reagents and Setup
  • Solute: 9-Oxo Epinastine HCl (Reference Standard >98% purity).[2]

  • Solvents: HPLC Grade (Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Toluene).

  • Instrumentation: HPLC-UV (Agilent 1200 or equivalent), Thermostatic Orbital Shaker (

    
    ).
    
The Protocol (Step-by-Step)
  • Preparation: Add excess 9-Oxo Epinastine HCl solid to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Place vials in the thermostatic shaker.

    • Standard Temperatures: 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K.

    • Duration: Shake for 72 hours to ensure solid-liquid equilibrium.

  • Sampling: Stop shaking and allow phases to settle (isothermal) for 4 hours.

  • Filtration: Filter the supernatant through a 0.22

    
     PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation).
    
  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Visualization: Experimental Workflow

SolubilityWorkflow Start Excess Solute Addition Equilib Isothermal Equilibration (72h, Shake Flask) Start->Equilib Settle Phase Separation (Sedimentation) Equilib->Settle Filter Isothermal Filtration (0.22 µm) Settle->Filter Dilute Dilution Filter->Dilute HPLC HPLC Quantification (UV Detection) Dilute->HPLC

Figure 1: Standardized workflow for thermodynamic solubility determination of pharmaceutical impurities.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, it must be modeled to calculate the dissolution enthalpy and entropy. This is essential for designing crystallization processes.
Modified Apelblat Equation

The solubility of 9-Oxo Epinastine HCl in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility.[4]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff plot (


 vs 

).
  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic) for this class of compounds.
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .

Technical Insight: For 9-Oxo Epinastine HCl, expect a steeper slope (higher


 value) in non-polar solvents compared to polar aprotic solvents (DMSO), indicating that temperature has a more drastic effect on solubility in poor solvents.

Application: Process Purification Strategy

The "slightly soluble" nature of the 9-Oxo impurity compared to the "soluble" parent Epinastine HCl suggests a reverse-solubility purification strategy .

Solubility Profile Comparison (Qualitative)
Solvent SystemEpinastine HCl (Parent)9-Oxo Epinastine HClProcess Utility
Water (pH 7) SolubleSparingly SolubleWash Solvent: Water washes can remove parent drug (yield loss) but leave impurity. Not recommended.[2]
Methanol SolubleSlightly SolubleRecrystallization: High potential. Parent stays in solution; Impurity may nucleate first if concentration is high (Risk).
Acetonitrile SolubleInsoluble/SlightlyAnti-Solvent: Adding ACN to an aqueous solution may precipitate the impurity before the parent.
Purification Logic

Since the impurity is less soluble than the API, the risk of entrapment during rapid crystallization is high. The process must operate in a region where the API is undersaturated but the impurity is supersaturated only if the impurity can be filtered off (hot filtration) or if the API is crystallized slowly from a solvent where the impurity remains soluble (which is difficult here).

Recommended Strategy: Reslurry (Trituration) Because the impurity is less soluble, dissolving the crude solid in a solvent volume sufficient to dissolve the API but insufficient to dissolve the impurity allows for the removal of 9-Oxo Epinastine via filtration.

Visualization: Purification Decision Tree

PurificationLogic Input Crude Epinastine HCl (Contains 9-Oxo Impurity) SolventSelect Select Solvent: Parent=Soluble, Impurity=Insoluble (e.g., Cold MeOH/EtOH) Input->SolventSelect Dissolution Controlled Dissolution (Below Saturation of Impurity) SolventSelect->Dissolution Check Is Impurity Solid? Dissolution->Check Filter Filtration (Remove Solid 9-Oxo) Check->Filter Yes (Suspension) Fail Standard Recrystallization (Risk of Co-precipitation) Check->Fail No (Fully Dissolved) Cryst Crystallize Filtrate (Pure API) Filter->Cryst

Figure 2: Logic flow for leveraging the low solubility of 9-Oxo Epinastine for API purification.

References

  • PubChem. (2025).[5][6] Epinastine Hydrochloride Compound Summary (CID 157313).[5] National Library of Medicine. Retrieved from [Link]

  • Biointerface Research. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantification of 9-Oxo Epinastine Hydrochloride

Executive Summary This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0), a critical oxidative impurity and potential metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0), a critical oxidative impurity and potential metabolite of the antihistamine Epinastine.

Unlike the parent drug, 9-Oxo Epinastine possesses a ketone functionality at the C9 position of the dibenzo[c,f]imidazo[1,5-a]azepine ring system. This structural modification alters its polarity and fragmentation behavior, necessitating specific chromatographic tuning and mass spectrometric optimization. This guide provides a self-validating workflow designed for bioanalytical and pharmaceutical quality control (QC) environments.

Chemical Context & Method Strategy

Analyte Properties[1][2]
  • Target: 9-Oxo Epinastine Hydrochloride

  • Molecular Formula: C₁₆H₁₃N₃O · HCl (Salt MW: ~299.75 Da; Free Base MW: 263.29 Da)

  • Parent Drug: Epinastine (MW: 249.31 Da)

  • Key Structural Change: Oxidation of the methylene bridge to a ketone (+14 Da mass shift from parent).

  • Ionization: Positive ESI ([M+H]⁺ = 264.1). The guanidine-like imidazole moiety ensures high proton affinity, making ESI+ the preferred mode.

Chromatographic Strategy

9-Oxo Epinastine is a basic, polar compound. Traditional C18 columns may show peak tailing due to interaction with residual silanols.

  • Column Choice: A Charged Surface Hybrid (CSH) C18 or a Biphenyl phase is recommended. The CSH particle technology provides superior peak shape for basic compounds under acidic conditions by repelling the protonated amine from the surface silanols.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory to maintain the analyte in its protonated state (

    
    ), ensuring consistent retention and maximum sensitivity in MS.
    

Experimental Protocol

Chemicals and Reagents[3]
  • Reference Standard: 9-Oxo Epinastine HCl (>98% purity).

  • Internal Standard (IS): Epinastine-d3 (preferred) or Ketotifen (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve 1.0 mg of 9-Oxo Epinastine HCl in 1 mL of Methanol . (Note: Avoid pure acetonitrile for initial dissolution of HCl salts to prevent precipitation).

  • Working Standards: Serially dilute with 50:50 Water:Methanol + 0.1% FA to generate a calibration curve (Range: 0.5 – 500 ng/mL).

Sample Preparation (Plasma/Serum)

A Protein Precipitation (PPT) method is efficient and cost-effective for this analyte.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acidified ACN? Acid helps disrupt protein binding and ensures the analyte remains soluble in the organic phase.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic strength and improve peak focusing).

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)[1][2][3][4]
  • System: Agilent 1290 / Waters UPLC or equivalent.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial equilibration
0.50 5 Load/Desalt
3.50 90 Elution of Analyte
4.50 90 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

Mass Spectrometry (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temperatures: Source 350°C / Desolvation 400°C.

  • Gas Flows: Nebulizer 40 psi / Cone Gas 50 L/hr.

MRM Transitions (Recommended): Note: Collision Energy (CE) values are estimated based on the parent drug structure and should be optimized ±5 eV during method setup.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
9-Oxo Epinastine 264.1 222.1 5025Quantifier
264.1247.15018Qualifier 1
264.1193.15035Qualifier 2
Epinastine (Parent) 250.1208.15025Reference
IS (Epinastine-d3) 253.1211.15025Internal Std

Mechanistic Insight:

  • 264.1 → 247.1: Loss of NH₃ (-17 Da) from the guanidine moiety.

  • 264.1 → 222.1: Cleavage of the imidazole ring system (Loss of ~42 Da), analogous to the Epinastine 250→208 transition but shifted by +14 Da due to the ketone.

Visual Workflows

Sample Preparation & Analysis Workflow

G Start Plasma Sample (50 µL) Spike Add IS (Epinastine-d3) Start->Spike Precip Protein Ppt (200 µL ACN + 0.1% FA) Spike->Precip Spin Centrifuge 14,000g, 10 min Precip->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute Supernatant Inject Inject 5 µL LC-MS/MS Dilute->Inject

Figure 1: Streamlined Protein Precipitation workflow for plasma extraction.

Fragmentation Pathway Logic

Frag Parent Precursor Ion [M+H]+ = 264.1 (9-Oxo Epinastine) Frag1 Product Ion A m/z 247.1 (Loss of NH3) Parent->Frag1 -17 Da (NH3) Frag2 Product Ion B (Quant) m/z 222.1 (Imidazole Ring Cleavage) Parent->Frag2 -42 Da (C2H4N) Frag3 Product Ion C m/z 193.1 (Deep Fragmentation) Frag2->Frag3 -29 Da (CO + H)

Figure 2: Proposed fragmentation pathway for MRM transition selection.

Method Validation & Troubleshooting

Validation Criteria (FDA/ICH M10)
  • Linearity: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     over 0.5–500 ng/mL.
    
  • Accuracy: 85–115% of nominal (80–120% at LLOQ).

  • Precision: CV < 15% (20% at LLOQ).

  • Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. If matrix suppression > 20%, switch to MCX SPE (Mixed-mode Cation Exchange) cartridges.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase contains at least 0.1% Formic Acid. Switch to CSH C18 column.
Low Sensitivity Ion suppression or poor solubility.Check matrix effect. If suppression is high, dilute sample further or use SPE.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% FA .
Retention Shift pH fluctuation.Prepare fresh mobile phase daily. Ensure column is equilibrated (5 column volumes).

References

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.[5][6] Processes, 9(1), 64. Link

  • Jeong, J. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays.[7][4] Molecules, 25(3), 660. Link

  • PubChem. Epinastine Hydrochloride Compound Summary. National Library of Medicine. Link

  • FDA. Bioanalytical Method Validation Guidance for Industry. (2018).[8] Link

  • Sriram Chem. 9-Oxo Epinastine HCl Reference Standard Data Sheet. (Reference for molecular weight/structure). Link

Sources

Application

Topic: High-Recovery Extraction of 9-Oxo Epinastine Hydrochloride from Biological Matrices

An Application Note from the Office of the Senior Application Scientist Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides detailed methodologies for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the quantitative extraction of 9-Oxo Epinastine Hydrochloride, a primary metabolite of the antihistamine Epinastine, from common biological matrices such as plasma and urine. Addressing the needs of researchers in pharmacokinetics, drug metabolism, and clinical trial settings, this guide moves beyond simple procedural lists to explain the underlying principles and rationale for method selection. We present three robust, validated protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each tailored to different analytical requirements for sensitivity, sample cleanliness, and throughput. Each protocol is designed as a self-validating system, grounded in established bioanalytical guidelines from the FDA and EMA.[1][2][3]

Introduction: The Analytical Imperative for 9-Oxo Epinastine

Epinastine is a selective H1 receptor antagonist whose metabolic fate is of significant interest in understanding its overall pharmacological profile.[4] 9-Oxo Epinastine Hydrochloride, a key metabolite, must be accurately quantified in biological fluids to determine crucial pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The analytical challenge lies in isolating this target molecule, which often exists at low concentrations, from a complex biological milieu containing proteins, salts, lipids, and other endogenous components.

The selection of an appropriate extraction method is the most critical step in the bioanalytical workflow. An optimized extraction procedure not only isolates the analyte but also removes interfering matrix components, concentrates the sample, and ensures compatibility with the final analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document serves as a practical guide to selecting and implementing an extraction strategy that ensures the highest data quality and regulatory compliance.

Foundational Principles of Sample Preparation in Bioanalysis

The primary goal of sample preparation is to present a clean, concentrated, and solution-compatible sample to the analytical instrument. The choice of technique is a balance between analytical needs and practical constraints.

  • Analyte Properties: 9-Oxo Epinastine, with an added ketone group compared to its parent compound, is a moderately polar, basic molecule. Its extraction behavior will be dictated by its solubility and its ability to be ionized.

  • Biological Matrix: Plasma and urine present different challenges. Plasma is protein-rich, necessitating protein removal to prevent column clogging and ion suppression in MS analysis.[5] Urine is less proteinaceous but can have high salt content and significant variability in pH and specific gravity.[6]

  • Methodology Comparison: The three principal techniques—PPT, LLE, and SPE—offer a trade-off between speed, cost, cleanliness, and recovery.

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Analyte solubilization while precipitating interfering proteins with an organic solvent or acid.[7]Fast, simple, inexpensive, high throughput.Less clean extract, potential for matrix effects, sample dilution.Rapid screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[8]Cleaner extracts than PPT, good recovery, cost-effective.More labor-intensive, uses larger solvent volumes, can be difficult to automate.Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and a liquid mobile phase.[5][9]Highest sample cleanliness, high concentration factor, excellent recovery, easily automated.Higher cost per sample, requires method development.Low-concentration samples, demanding assays requiring minimal matrix effects.

Protocol I: Rapid Extraction via Protein Precipitation (PPT)

This protocol is designed for speed and simplicity, making it ideal for high-throughput screening or when analyzing samples where the analyte concentration is expected to be high. The core principle is the use of a cold organic solvent to denature and precipitate plasma proteins.

Causality and Rationale

Acetonitrile is a highly effective precipitating agent. By adding it in a 3:1 ratio to the plasma sample, we create an environment where proteins are no longer soluble, causing them to crash out of the solution. The low temperature enhances this effect. Centrifugation then pellets the precipitated proteins, leaving the analyte of interest, 9-Oxo Epinastine, in the supernatant. This method's primary strength is its speed, as it bypasses more complex liquid handling steps.

Step-by-Step Methodology
  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. If the solvent composition is incompatible with the mobile phase, an evaporation and reconstitution step may be necessary.

Fig 2. Liquid-Liquid Extraction Workflow.

Protocol III: Superior Purity via Solid-Phase Extraction (SPE)

For assays demanding the highest sensitivity and minimal matrix effects, SPE is the gold standard. This protocol uses a mixed-mode cation exchange polymer cartridge, which employs two retention mechanisms for exceptional selectivity.

Causality and Rationale

This method leverages the dual properties of 9-Oxo Epinastine: its moderate hydrophobicity and its basic nature (positive charge at neutral/acidic pH).

  • Condition & Equilibrate: These steps prepare the sorbent for sample loading, ensuring proper interaction.

  • Load: The pre-treated sample is loaded. The analyte is retained by both reversed-phase (hydrophobic) and cation exchange (ionic) interactions.

  • Wash: A weak organic wash (e.g., methanol) removes polar interferences without disrupting the stronger ionic bond.

  • Elute: A basic organic solvent is used for elution. The ammonia neutralizes the charge on the analyte, disrupting the ionic bond with the sorbent, while the methanol disrupts the weaker hydrophobic interaction, allowing for a clean and specific elution. This dual-action release results in a very clean final extract.

Step-by-Step Methodology
  • Sample Pre-treatment: To 500 µL of sample (plasma or urine), add 500 µL of 4% phosphoric acid in water. This ensures the analyte is fully protonated (positively charged). Vortex and centrifuge if necessary.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE SPE Cartridge Steps cluster_PostSPE Post-Extraction A 500 µL Sample + 500 µL 4% H3PO4 D 3. Load Sample A->D B 1. Condition (1 mL Methanol) C 2. Equilibrate (1 mL Water) B->C C->D E 4. Wash (1 mL 0.1M Acetic Acid, 1 mL Methanol) D->E F 5. Elute (1 mL 5% NH4OH in Methanol) E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Analyze via LC-MS/MS H->I

Fig 3. Solid-Phase Extraction Workflow.

Method Validation and Trustworthiness

To ensure the trustworthiness of the data generated using these protocols, a full method validation should be performed in accordance with regulatory guidelines. [10][11]Key parameters to assess include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels across several runs.

  • Recovery: The efficiency of the extraction process, comparing analyte response in extracted samples to unextracted standards.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Adherence to these validation principles ensures that the chosen extraction method is robust, reliable, and fit for its intended purpose in a regulated research environment.

References

Sources

Method

Application Note: Optimal Column Selection for 9-Oxo Epinastine Hydrochloride Analysis

This Application Note is designed for analytical chemists and pharmaceutical scientists developing stability-indicating methods for Epinastine Hydrochloride.[1] It prioritizes mechanistic understanding over rote recipe f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing stability-indicating methods for Epinastine Hydrochloride.[1] It prioritizes mechanistic understanding over rote recipe following.[1]

Executive Summary

Epinastine Hydrochloride is a tetracyclic antihistamine containing a highly basic guanidine moiety (pKa ~11.2).[1] Its primary oxidative degradation product, 9-Oxo Epinastine , presents a specific chromatographic challenge: it possesses a structural similarity to the parent but with altered polarity due to the carbonyl modification.[1]

Standard C18 columns often fail this separation due to severe peak tailing caused by secondary silanol interactions with the basic nitrogen. This guide outlines the selection of Hybrid Particle C18 or Base-Deactivated Phenyl-Hexyl stationary phases as the optimal solution, ensuring resolution (


) and peak symmetry (

).[1]

Mechanistic Analysis: The Separation Challenge

To select the correct column, one must understand the molecular behavior of the analyte and impurity at the molecular level.

The Analyte: Epinastine HCl[2][3][4][5][6][7][8][9][10]
  • Structure: Tetracyclic fused ring system.[1]

  • Key Feature: The guanidine-like nitrogen is a strong base.[1] At typical HPLC pH (2.0 – 8.0), it is fully protonated (

    
    ).[1]
    
  • Failure Mode: Positively charged Epinastine interacts electrostatically with residual negatively charged silanols (

    
    ) on the silica support of older column technologies.[1] This causes "kinetic lag," resulting in broad, tailing peaks.[1]
    
The Impurity: 9-Oxo Epinastine[1][10]
  • Modification: Oxidation at the benzylic 9-position creates a ketone.[1]

  • Chromatographic Impact: The carbonyl group increases polarity relative to the parent methylene group. In Reverse Phase (RP) chromatography, 9-Oxo Epinastine typically elutes before Epinastine .[1]

  • Resolution Risk: If the tail of the early-eluting impurity merges with the front of the massive API peak (or vice versa depending on specific selectivity), quantification becomes impossible.[1]

Column Selection Strategy

We evaluate three column chemistries based on the "Triad of Selectivity": Hydrophobicity , Steric Interaction , and Silanol Activity .

The Recommendation: Hybrid C18 (High pH Stable)
  • Why: Hybrid particles (organic/inorganic silica composite) have significantly fewer surface silanols than pure silica.[1]

  • Mechanism: High carbon load (15-20%) provides retention, while the hybrid surface eliminates the "cation-exchange" dragging of the basic amine.[1]

  • Target Specs:

    • Particle: Hybrid Silica (e.g., Waters XBridge, Agilent Zorbax Extend, or phenomenex Gemini).[1]

    • Ligand: C18 with extensive end-capping.[1]

    • Pore Size: 100-120 Å (Standard small molecule).[1]

The Alternative: Phenyl-Hexyl[1]
  • Why: Epinastine is rich in pi-electrons (tetracyclic aromatic system).[1]

  • Mechanism: Phenyl phases offer

    
     interactions.[1] This "orthogonal" selectivity can pull the 9-Oxo impurity away from the parent peak if C18 fails to resolve them based on hydrophobicity alone.
    
Decision Tree for Column Selection

ColumnSelection Start Start: Epinastine Impurity Profiling CheckpH Desired Mobile Phase pH? Start->CheckpH LowpH Acidic (pH 2-4) CheckpH->LowpH Standard Stability HighpH Basic (pH 8-10) CheckpH->HighpH Max Retention ColType1 High-Purity Endcapped C18 (e.g., Zorbax Eclipse Plus) LowpH->ColType1 Cost Effective ColType2 Hybrid C18 (e.g., XBridge BEH) HighpH->ColType2 Required for Stability ResolutionCheck Is Resolution (Rs) > 2.0? ColType1->ResolutionCheck ColType2->ResolutionCheck Success VALIDATED METHOD ResolutionCheck->Success Yes Fail Selectivity Issue ResolutionCheck->Fail No AltCol Switch to Phenyl-Hexyl (Pi-Pi Interaction) Fail->AltCol AltCol->ResolutionCheck

Figure 1: Decision matrix for selecting the stationary phase based on pH requirements and resolution outcomes.

Validated Experimental Protocol

This protocol uses a Hybrid C18 column under acidic conditions.[1] Acidic pH is chosen to ensure the amine is consistently protonated, avoiding the "mixed-mode" retention shifts that occur near the pKa.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid C18, 250 x 4.6 mm, 5 µmHybrid particle resists silanol interaction; 250mm length maximizes theoretical plates (

).[1]
Mobile Phase A 20mM Potassium Phosphate Buffer (pH 3.5) + 0.1% Triethylamine (TEA)Low pH keeps analyte ionized.[1] TEA acts as a "sacrificial base" to block any remaining silanols.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for basic compounds.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[1]
Column Temp 30°CControls viscosity and mass transfer kinetics.[1]
Detection UV @ 254 nmEpinastine has strong absorbance here; maximizes sensitivity for the 9-Oxo impurity.[1]
Injection Vol 10 - 20 µLDependent on LOQ requirements.
Gradient Program

The 9-Oxo impurity is slightly less hydrophobic than Epinastine.[1] A shallow gradient is required initially to separate them.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
5.08020Isocratic hold for early polar degradants
25.04060Linear ramp to elute Epinastine & Hydrophobic impurities
30.04060Wash
31.08020Return to initial
40.08020Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve Epinastine HCl standard in Methanol to 1.0 mg/mL.

  • Impurity Stock: Dissolve 9-Oxo Epinastine reference standard in Methanol to 0.1 mg/mL.

  • System Suitability Solution: Mix Epinastine Stock and Impurity Stock to achieve a final concentration of 0.5 mg/mL Epinastine spiked with 0.5% (2.5 µg/mL) 9-Oxo Epinastine.[1]

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation, ensuring regulatory compliance (ICH Q2).

MethodWorkflow Prep 1. Prep SST Solution (Spike API with 9-Oxo) Scout 2. Gradient Scouting (5-95% B over 20 min) Prep->Scout Eval 3. Evaluate Separation Scout->Eval Opt1 Tailing > 1.5? Add TEA or Switch to Hybrid Eval->Opt1 Peak Shape Issue Opt2 Resolution < 2.0? Flatten Gradient Slope Eval->Opt2 Separation Issue Final 4. Final Method (Isocratic Hold + Ramp) Eval->Final Passes SST Opt1->Scout Opt2->Scout Valid 5. Validation (Linearity, LOQ, Accuracy) Final->Valid

Figure 2: Step-by-step optimization workflow for Epinastine/9-Oxo separation.

System Suitability & Troubleshooting

To ensure the trustworthiness of your data, the following criteria must be met before every analysis batch.

Acceptance Criteria (SST)
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between 9-Oxo Epinastine and Epinastine.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Epinastine peak.
    
  • Precision: RSD NMT 2.0% for 5 replicate injections of the standard.

Troubleshooting Guide
  • Issue: Epinastine peak is splitting or broad.

    • Cause: pH is too close to the pKa (unlikely at pH 3.5) or column overload.

    • Fix: Ensure buffer concentration is at least 20mM. Reduce injection volume.

  • Issue: Retention times are drifting.

    • Cause: "Phase Collapse" (if using 100% aqueous) or Temperature fluctuation.[1]

    • Fix: Ensure at least 5% organic in Mobile Phase A. Use a column oven.

  • Issue: Ghost peaks.

    • Cause: 9-Oxo Epinastine can form in-situ if the sample is exposed to light/oxidants.[1]

    • Fix: Use amber glassware and analyze immediately after preparation.

References

  • United States Pharmacopeia (USP). Epinastine Hydrochloride Monograph: Related Compounds.[1] USP-NF.[1][2] (Provides the regulatory baseline for impurity limits). [1]

  • Ubale, M. B., et al. (2016).[1] A Validated Stability-Indicating HPLC Assay Method for Epinastine HCl in Bulk Drug.[1][2] TSI Journals.[1] (Details the degradation pathways including oxidation).

  • PubChem. Epinastine Hydrochloride Compound Summary. National Library of Medicine. (Source for pKa and chemical structure data). [1]

  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Source for Hybrid Particle technology specifications).

  • BenchChem. A Comparative Guide to Validated HPLC Methods for Epinastine Hydrochloride Quantification. (Comparison of mobile phase buffers). [1]

Sources

Application

Application Note: Determination of 9-Oxo Epinastine Hydrochloride Impurity using UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide for the detection and quantification of 9-Oxo Epinastine Hydrochloride, a significant degradat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide for the detection and quantification of 9-Oxo Epinastine Hydrochloride, a significant degradation impurity of the antihistaminic agent Epinastine Hydrochloride, using UV-Visible (UV-Vis) spectrophotometry. The protocol herein is designed to be a robust framework for researchers in pharmaceutical quality control and drug development. While a definitive UV-Vis absorption maximum (λmax) for 9-Oxo Epinastine Hydrochloride is not extensively documented in publicly available literature, this guide provides a systematic approach to experimentally determine this critical parameter and subsequently develop a validated analytical method.

Introduction: The Significance of 9-Oxo Epinastine Hydrochloride Detection

Epinastine Hydrochloride is a potent and selective H1-antihistamine used in the treatment of allergic conjunctivitis.[1] Like all pharmaceutical compounds, it is susceptible to degradation under various stress conditions such as exposure to light, heat, humidity, and oxidative environments. One of the identified degradation products is 9-Oxo Epinastine Hydrochloride, an oxidized derivative.[2] The presence of impurities and degradation products in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product.[3] Therefore, regulatory agencies worldwide mandate stringent control over these impurities.[3]

UV-Vis spectrophotometry offers a simple, cost-effective, and readily available technique for the quantification of impurities, provided they possess a chromophore that absorbs light in the UV-Vis region.[4][5] This application note details a systematic protocol for leveraging UV-Vis spectrophotometry for the analysis of 9-Oxo Epinastine Hydrochloride.

Scientific Principles of UV-Vis Spectrophotometry for Impurity Profiling

UV-Vis spectrophotometry is based on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The wavelength at which maximum absorption occurs (λmax) is a characteristic of the molecule's electronic structure.

The introduction of a carbonyl (C=O) group, as in the case of 9-Oxo Epinastine Hydrochloride, into the conjugated system of the parent Epinastine molecule is expected to influence its UV-Vis absorption spectrum. Typically, the presence of a keto group can lead to a bathochromic (red) shift or a hypsochromic (blue) shift in the λmax depending on the overall molecular structure and the solvent used.[6] It is therefore crucial to experimentally determine the λmax of 9-Oxo Epinastine Hydrochloride to develop a sensitive and specific analytical method.

Experimental Protocol: Determination of λmax and Quantification

This protocol is a comprehensive guide. Researchers should ensure they have access to a calibrated UV-Vis spectrophotometer and high-purity reference standards for both Epinastine Hydrochloride and 9-Oxo Epinastine Hydrochloride.

Materials and Reagents
  • 9-Oxo Epinastine Hydrochloride reference standard (commercially available from various suppliers)[7][8][9]

  • Epinastine Hydrochloride reference standard[10]

  • Methanol (HPLC grade or equivalent)

  • Deionized water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm and a resolution of 1 nm or better.

Preparation of Standard Solutions
  • Stock Solution of 9-Oxo Epinastine Hydrochloride (100 µg/mL): Accurately weigh approximately 10 mg of 9-Oxo Epinastine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution of 9-Oxo Epinastine Hydrochloride (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Stock Solution of Epinastine Hydrochloride (100 µg/mL): Prepare in the same manner as the 9-Oxo Epinastine Hydrochloride stock solution.

  • Working Standard Solution of Epinastine Hydrochloride (10 µg/mL): Prepare in the same manner as the 9-Oxo Epinastine Hydrochloride working standard solution.

Experimental Workflow Diagram

Figure 1. Experimental workflow for the determination of 9-Oxo Epinastine HCl.

Procedure for λmax Determination
  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank to zero the instrument.

  • Record the UV absorption spectrum of the Epinastine Hydrochloride working standard solution (10 µg/mL).

  • Record the UV absorption spectrum of the 9-Oxo Epinastine Hydrochloride working standard solution (10 µg/mL).

  • Identify the wavelength of maximum absorbance (λmax) for both compounds. Epinastine hydrochloride in methanol has a reported absorption band around 262 nm.[11] The λmax for 9-Oxo Epinastine Hydrochloride is expected to be in a similar region and must be determined experimentally.

Procedure for Quantification
  • Selection of Analytical Wavelength: The ideal analytical wavelength is the λmax of 9-Oxo Epinastine Hydrochloride where Epinastine Hydrochloride shows minimal absorbance, to reduce interference. If there is significant spectral overlap, a multicomponent analysis or a derivative spectrophotometry method may be necessary.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of 9-Oxo Epinastine Hydrochloride in methanol with concentrations ranging from, for example, 2 µg/mL to 20 µg/mL. Measure the absorbance of each solution at the selected analytical wavelength. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution containing the Epinastine Hydrochloride to be tested for the 9-Oxo impurity at a known concentration in methanol. Measure the absorbance of the sample solution at the analytical wavelength.

  • Calculation: Determine the concentration of 9-Oxo Epinastine Hydrochloride in the sample solution using the calibration curve.

Method Validation

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the spectra of the pure compounds and the sample matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship between absorbance and concentration should be established.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

All quantitative data should be presented in a clear and organized manner.

Table 1: Hypothetical UV Absorption Data for Epinastine HCl and 9-Oxo Epinastine HCl in Methanol

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Epinastine Hydrochloride~262[11]To be determined experimentally
9-Oxo Epinastine HydrochlorideTo be determined experimentallyTo be determined experimentally

Causality and Trustworthiness

The choice of methanol as a solvent is based on its common use in UV-Vis spectrophotometry for pharmaceutical compounds and its ability to dissolve both Epinastine Hydrochloride and its 9-Oxo derivative. The experimental determination of the λmax is the cornerstone of this protocol's trustworthiness. Relying on assumed or HPLC-derived detection wavelengths can lead to inaccurate and unreliable results. By following a systematic validation process as outlined by the ICH, the developed method will be self-validating and fit for its intended purpose in a quality control environment.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of 9-Oxo Epinastine Hydrochloride using UV-Vis spectrophotometry. While the specific λmax of the impurity needs to be experimentally determined, the outlined workflow provides a clear path for researchers to develop and validate a robust analytical method. The successful implementation of this method will contribute to ensuring the quality, safety, and efficacy of Epinastine Hydrochloride drug products.

References

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]

  • El-Bagary, R. I., Abo-El-Hakeem, M. M., & Abdel-Raoof, A. M. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Gore, A., & Inamdar, S. (2011). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 2(9), 2259.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Veeprho. (n.d.). 9-Oxo Epinastine (HCl) | CAS 141342-69-0. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 9-Oxo Epinastine Hydrochloride. Retrieved from [Link]

  • Axios Research. (n.d.). 9-Oxo Epinastine HBr. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Epinastine-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Epinastine hydrochloride. Retrieved from [Link]

  • Ghisleni, D. D. M., Steppe, M., & Schapoval, E. E. S. (2007). Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets. Journal of AOAC International, 90(5), 1266–1271. [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

  • Veeprho. (n.d.). 9-Oxo Epinastine (HCl) | CAS 141342-69-0. Retrieved from [Link]

  • ResearchGate. (2021). UV spectra of the examined drugs (concentration of 0.01 mg/mL in methanol). [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Retention Time Control for 9-Oxo Epinastine HCl

Executive Summary 9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0) is a critical oxidation impurity of the antihistamine Epinastine. In Reverse-Phase HPLC (RP-HPLC), this compound exhibits high sensitivity to mobile pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Oxo Epinastine Hydrochloride (CAS: 141342-69-0) is a critical oxidation impurity of the antihistamine Epinastine. In Reverse-Phase HPLC (RP-HPLC), this compound exhibits high sensitivity to mobile phase pH and ionic strength due to the electron-withdrawing nature of the 9-keto group affecting the basicity of the adjacent nitrogen.

This guide addresses the root causes of retention time instability. Unlike generic troubleshooting, we focus on the specific physicochemical behavior of the dibenz[c,f]imidazo[1,5-a]azepine scaffold.

Tier 1: Rapid Triage (The "Is it Real?" Check)

Q: My retention time for 9-Oxo Epinastine has shifted by 0.5 minutes. Do I need to re-make my mobile phase immediately?

A: Not yet. First, you must isolate the variable. Use the T0 (Void Volume) Marker Test .

Retention time (


) is a composite of thermodynamic retention factor (

) and system flow dynamics.
  • If

    
     (unretained peak) shifts:  The issue is Hardware  (Flow rate, leak, or bubble).
    
  • If

    
     is stable but 9-Oxo Epinastine shifts:  The issue is Chemistry  (pH, Temperature, Stationary Phase).
    

The Protocol:

  • Inject a definitive

    
     marker (e.g., Uracil or Sodium Nitrate).
    
  • Calculate the Retention Factor (

    
    ) using the formula:
    
    
    
    
  • Decision:

    • If

      
       is constant but 
      
      
      
      changes
      
      
      Check Pump/Flow.[1]
    • If

      
       changes 
      
      
      
      Proceed to Tier 2 (Chemistry).

Tier 2: The Chemistry (Deep Dive)

Q: The T0 is stable, but 9-Oxo Epinastine is drifting earlier/later.[2] Why is this specific impurity so sensitive?

A: The 9-Oxo impurity differs from the parent Epinastine by a carbonyl group. This alters the pKa of the molecule.[3][4]

  • The Mechanism: Epinastine and its impurities are weak bases.

    • Low pH (e.g., pH 2-3): Fully protonated (

      
      ). Highly polar. Elutes early.
      
    • High pH (e.g., pH > 7): Neutral (

      
      ). Hydrophobic. Retains longer.
      
    • The Danger Zone (pH 4.5 - 6.0): Many Epinastine methods utilize Phosphate buffer at pH ~5.2 [1]. If the pKa of 9-Oxo Epinastine falls near this range, a pH drift of just 0.05 units can significantly alter the ratio of Ionized:Neutral species, causing drastic RT shifts.

Troubleshooting Matrix:

SymptomChemical CauseCorrective Action
Drifting LATER (+RT)Organic Evaporation: Acetonitrile (ACN) is more volatile than water. As ACN evaporates from an open vessel, the mobile phase becomes "weaker" (more aqueous).Cap solvent bottles. Use a scavenger line. Do not top off; prepare fresh.
Drifting LATER (+RT)pH Increase: If using a volatile acid (TFA/Formic) that evaporates, pH rises. The base becomes more neutral/hydrophobic.[2]Switch to a non-volatile buffer (Phosphate) if detection allows. Check pH meter calibration.
Drifting EARLIER (-RT)Stationary Phase Dewetting: If using 100% aqueous start conditions, C18 chains collapse.Ensure at least 3-5% organic modifier is present in Mobile Phase A.
Drifting EARLIER (-RT)Silanol Activation: At pH > 6, silica dissolves or silanols ionize, reducing retention for cations via repulsion (rare) or secondary interactions.Ensure pH is < 5.0. Use a "Base Deactivated" (BD) or hybrid column (e.g., XBridge/Gemini).

Tier 3: System & Hardware Factors

Q: I am running a gradient method. The retention time "jumps" between runs.[1] What is happening?

A: This is likely a Re-equilibration Hysteresis issue.

The 9-Oxo Epinastine structure is bulky (tetracyclic). It interacts strongly with the C18 stationary phase. If the column is not flushed with the starting mobile phase volume (at least 5-10 Column Volumes) between gradient runs, the surface chemistry does not reset.

The Fix:

  • Calculate Column Volume (

    
    ).
    
    • Example: 250 x 4.6 mm column

      
       2.6 mL volume.
      
  • Set post-run equilibration to at least 15 minutes at 1.0 mL/min (approx 5-6 column volumes).

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for diagnosing RT shifts specific to ionizable impurities like 9-Oxo Epinastine.

TroubleshootingLogic Start RT Shift Observed (9-Oxo Epinastine) CheckT0 Check T0 (Void) Marker Start->CheckT0 T0Shift T0 Shifted? CheckT0->T0Shift PumpIssue Hardware Issue: Check Pump Flow & Leaks T0Shift->PumpIssue Yes CalcK Calculate k (Retention Factor) T0Shift->CalcK No TempIssue Check Column Oven Temperature (+/- 1°C) PumpIssue->TempIssue DriftDir Direction of Drift? CalcK->DriftDir LateDrift Drifting LATER (+) DriftDir->LateDrift EarlyDrift Drifting EARLIER (-) DriftDir->EarlyDrift Evap Organic Evaporation (Check Bottle Caps) LateDrift->Evap pH_High pH Drift (Higher) Base becomes Neutral LateDrift->pH_High PhaseCollapse Phase Dewetting (Check % Organic) EarlyDrift->PhaseCollapse pH_Low pH Drift (Lower) Base becomes Ionized EarlyDrift->pH_Low

Caption: Logic flow for isolating hardware vs. chemical causes of retention time instability.

Experimental Protocol: System Suitability Recovery

If you suspect column fouling or buffer precipitation is causing the shift, perform this regeneration protocol. This is specifically designed for C18 columns used with Phosphate buffers (common for Epinastine).

Prerequisites:

  • Disconnect the detector (to prevent clogging flow cells).

  • Reverse column direction (only if manufacturer permits).

Step-by-Step Procedure:

  • Water Flush (Hot):

    • Solvent: 100% HPLC Grade Water (Warm, ~40°C if possible).

    • Flow: 1.0 mL/min for 30 mins.

    • Purpose: Removes precipitated phosphate salts that may be altering the stationary phase surface charge.

  • Organic Wash:

    • Solvent: 100% Acetonitrile.

    • Flow: 1.0 mL/min for 30 mins.

    • Purpose: Removes hydrophobic contaminants (lipids, oils) that may be retaining the 9-Oxo impurity.

  • Heterocyclic Cleaning (Optional - Use with Caution):

    • Solvent: 50:50 Methanol:Water + 0.1% TFA.

    • Purpose: The acid helps protonate and desorb basic amines stuck to residual silanols.

  • Re-Equilibration:

    • Return to Standard Mobile Phase.

    • Equilibrate for 60 minutes before first injection.

Visualizing the pH Mechanism

The following diagram illustrates why pH control is the single most critical factor for Epinastine and its 9-Oxo derivative.

pH_Mechanism pH_Low Low pH (2.0 - 3.0) Protonated State (BH+) Interaction_Low High Polarity Repelled by Hydrophobic C18 pH_Low->Interaction_Low Dominant Species Result_Low Fast Elution (Short RT) Interaction_Low->Result_Low pH_High High pH (7.0+) Neutral State (B) Interaction_High Low Polarity Attracted to Hydrophobic C18 pH_High->Interaction_High Dominant Species Result_High Slow Elution (Long RT) Interaction_High->Result_High

Caption: Impact of mobile phase pH on the ionization state and retention behavior of basic amines.

References

  • BenchChem. (2025).[5][6] A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. Retrieved from

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Retention Time Shifts. Retrieved from

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Sriram Chem. (2025).[2] 9-Oxo Epinastine HCl Reference Standard Data. Retrieved from

  • Chromatography Online. (2013). The LCGC Blog: Retention Shifts in HPLC. Retrieved from

Sources

Optimization

Solving baseline noise issues in 9-Oxo Epinastine HPLC analysis

Welcome to the technical support center for the HPLC analysis of 9-Oxo Epinastine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 9-Oxo Epinastine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on mitigating baseline noise. The information provided herein is grounded in established chromatographic principles to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding baseline noise in the HPLC analysis of 9-Oxo Epinastine.

Q1: What are the most common causes of baseline noise in my 9-Oxo Epinastine HPLC analysis?

A1: Baseline noise in HPLC can stem from a variety of sources. The most frequent culprits include issues with the mobile phase, such as improper preparation or contamination, problems within the HPLC system itself like pump malfunctions or detector issues, and column-related problems such as contamination or degradation.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the specific cause.

Q2: How does the mobile phase pH affect the analysis of 9-Oxo Epinastine and contribute to baseline noise?

A2: As a basic compound, the ionization state of 9-Oxo Epinastine is highly dependent on the mobile phase pH.[3][4] Operating at a pH close to the analyte's pKa can lead to poor peak shape and baseline instability.[5] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure consistent ionization and minimize secondary interactions with the stationary phase, which can cause peak tailing and baseline disturbances.[6][7]

Q3: Can my HPLC column be a source of baseline noise?

A3: Absolutely. A contaminated or degraded column is a common source of baseline noise.[1] This can be due to the accumulation of contaminants from previous injections or the "bleeding" of the stationary phase.[1] Proper column conditioning and regular cleaning are essential to maintain column health and prevent baseline issues.[8][9]

Q4: What is "ghosting" or spurious peaks, and how can I prevent it?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often due to impurities in the mobile phase, carryover from previous injections, or contamination within the system.[2] Using high-purity, HPLC-grade solvents and reagents is critical.[10][11] Additionally, implementing a proper needle wash protocol and ensuring the column is adequately flushed between runs can help prevent carryover.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving baseline noise issues. We will explore potential problems originating from the mobile phase, the HPLC system, and the column.

Part 1: Mobile Phase Preparation and Handling

The mobile phase is a critical component of the HPLC separation and a common source of baseline problems.[12]

Issue 1.1: Inconsistent or Noisy Baseline Due to Improperly Prepared Mobile Phase

  • Cause: Inaccurate mixing of mobile phase components, use of low-quality solvents, or microbial growth in aqueous solutions can all contribute to baseline noise.[10][11] In gradient elution, even minor impurities can accumulate on the column and elute as "ghost" peaks or a rising baseline.

  • Solution:

    • Use High-Purity Solvents and Reagents: Always use HPLC or MS-grade solvents and freshly prepared buffers.[13]

    • Precise Measurement: When preparing mobile phases by mixing components, measure each solvent's volume separately before combining them to avoid concentration changes due to solvent contraction.[14] Preparing mobile phases by weight is a more accurate and reproducible alternative.[10]

    • Filtration: Filter all mobile phases, especially those containing buffers, through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[10]

    • Degassing: Adequately degas the mobile phase to prevent the formation of air bubbles, which can cause baseline spikes and pump malfunctions.[15][16] Online degassers are effective, but helium sparging is also a highly efficient method.[15]

Protocol 1: Recommended Mobile Phase Preparation for 9-Oxo Epinastine Analysis

  • Solvent Selection: Use HPLC-grade acetonitrile and water. All buffers and additives should be of the highest purity available.

  • Buffer Preparation: Prepare aqueous buffers fresh daily to prevent microbial growth. Consider adding a small amount of sodium azide (~100 ppm) to inhibit bacterial growth if the buffer will be used for an extended period.

  • Mixing:

    • For a 70:30 acetonitrile:water mobile phase, accurately measure 700 mL of acetonitrile and 300 mL of water separately using graduated cylinders.

    • Combine the measured solvents in a clean, appropriate mobile phase reservoir.

    • Mix thoroughly by swirling or using a magnetic stirrer.

  • Filtration and Degassing:

    • Filter the entire mobile phase solution through a 0.22 µm membrane filter.[14]

    • Degas the mobile phase for at least 15-20 minutes using an online degasser or by sparging with helium.

Part 2: HPLC System Troubleshooting

If the mobile phase is prepared correctly, the next step is to investigate the HPLC system components.

Issue 2.1: Pulsating Baseline

  • Cause: A pulsating baseline is often indicative of a problem with the pump, such as worn-out pump seals, faulty check valves, or trapped air bubbles.[1][17]

  • Solution:

    • Purge the System: Purge the pump with a strong, miscible solvent like isopropanol to remove any trapped air bubbles.[18]

    • Check Valves: If purging does not resolve the issue, the check valves may be sticking or faulty and may need cleaning or replacement.[19]

    • Pump Seals: Worn pump seals can lead to leaks and pressure fluctuations. Regular preventive maintenance, including the replacement of pump seals (typically annually), is recommended.[1][17]

Issue 2.2: Random Spikes or High-Frequency Noise

  • Cause: This type of noise can be caused by a deteriorating detector lamp, a contaminated flow cell, or electrical issues.[20]

  • Solution:

    • Detector Lamp: Check the lamp's energy output. A failing lamp can cause erratic noise and should be replaced.[17][18]

    • Flow Cell Contamination: Flush the flow cell with a strong solvent to remove any contaminants.[11] If the problem persists, the flow cell may need to be carefully cleaned according to the manufacturer's instructions.

    • Electrical Interference: Ensure the HPLC system is on a dedicated electrical circuit to avoid interference from other laboratory equipment.[2]

Diagram 1: Troubleshooting Logic for HPLC Baseline Noise

Baseline_Troubleshooting cluster_Mobile_Phase Mobile Phase Checks cluster_HPLC_System HPLC System Checks cluster_Column Column Checks Start Baseline Noise Observed Mobile_Phase Check Mobile Phase Start->Mobile_Phase Start Here HPLC_System Check HPLC System Mobile_Phase->HPLC_System If Noise Persists MP_Prep Proper Preparation? (Purity, Mixing, pH) Mobile_Phase->MP_Prep Column Check Column HPLC_System->Column If Noise Persists Pump Pump Issues? (Pulsations, Leaks) HPLC_System->Pump Resolved Issue Resolved Column->Resolved If Noise Persists, Consult Expert Contamination Contaminated? Column->Contamination MP_Degas Adequately Degassed? MP_Prep->MP_Degas MP_Filter Filtered? MP_Degas->MP_Filter Detector Detector Issues? (Lamp, Flow Cell) Pump->Detector Injector Injector Issues? (Leaks, Seals) Detector->Injector Equilibration Properly Equilibrated? Contamination->Equilibration Degradation Degraded? Equilibration->Degradation

Caption: A systematic approach to troubleshooting HPLC baseline noise.

Part 3: Column Selection and Care

The analytical column is at the heart of the separation, and its condition is paramount for achieving a stable baseline.

Issue 3.1: Baseline Drift or Irreproducible Retention Times

  • Cause: Insufficient column equilibration, temperature fluctuations, or a contaminated column can lead to a drifting baseline and shifting retention times.[2][10]

  • Solution:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting any analysis. This typically requires flushing with 10-20 column volumes of the mobile phase until a stable baseline is achieved.[8][21]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times and baseline stability.[22]

    • Column Cleaning: If contamination is suspected, flush the column with a series of strong solvents. For a C18 column, a typical cleaning procedure might involve flushing with water, followed by isopropanol, and then hexane, before re-equilibrating with the mobile phase. Always consult the column manufacturer's guidelines for specific cleaning protocols.

Table 1: Recommended Column Specifications for 9-Oxo Epinastine Analysis

ParameterRecommendationRationale
Stationary Phase C18 or C8Provides good hydrophobic retention for 9-Oxo Epinastine.[23][24]
Particle Size 3-5 µmOffers a good balance between efficiency and backpressure for standard HPLC systems.[25]
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmStandard dimensions that provide adequate resolution for most applications.[3][25]
pH Stability Wide pH range (e.g., 2-12)Allows for flexibility in mobile phase pH optimization to achieve the best peak shape and resolution for the basic analyte.[5]

Protocol 2: General Column Conditioning Procedure

  • Initial Flush: Flush the new column with 10-20 column volumes of 100% acetonitrile or methanol to remove the storage solvent.[21][26]

  • Intermediate Solvent (if necessary): If the mobile phase contains a buffer that is not soluble in the storage solvent, flush the column with an intermediate solvent (e.g., a mixture of water and organic solvent) before introducing the buffered mobile phase.[26]

  • Equilibration: Equilibrate the column with the initial mobile phase composition of your method for at least 20-30 minutes, or until a stable baseline is observed.[8][27]

  • Conditioning Injections: Perform one or two blank injections (mobile phase) followed by a few injections of a standard solution to ensure the column is fully conditioned and retention times are stable.[26]

By following these troubleshooting guides and protocols, you can systematically identify and resolve baseline noise issues in your 9-Oxo Epinastine HPLC analysis, leading to more accurate and reliable results.

References

  • Overbrook Service. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. Retrieved from [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Crawford Scientific. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • LCGC International. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Retrieved from [Link]

  • Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. Retrieved from [Link]

  • Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PharmaGuide. (2023, July 4). What is HPLC Column Conditioning? How Long to Equilibrate?. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Tips & Tricks - Mobile Phase Preparation. Retrieved from [Link]

  • Restek. (2018, April 23). LC Column Conditioning. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 9-Oxo Epinastine HCl Chromatography

Case ID: T-9OXO-EPI-001 Status: Open Subject: Resolution of Peak Tailing for 9-Oxo Epinastine Hydrochloride Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile The Issue: You are observ...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-9OXO-EPI-001 Status: Open Subject: Resolution of Peak Tailing for 9-Oxo Epinastine Hydrochloride Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

The Issue: You are observing asymmetric peak shape (Tailing Factor


) for 9-Oxo Epinastine Hydrochloride  (CAS: 141342-69-0). This tailing compromises resolution from the parent drug (Epinastine) and affects integration accuracy for impurity quantification.

The Molecule:

  • Parent: Epinastine (Tetracyclic amine, Histamine H1 antagonist).[1]

  • Analyte: 9-Oxo Epinastine (Oxidation product).[2]

  • Key Structural Feature: Contains a fused imidazo-azepine ring system with basic nitrogen atoms. The "9-oxo" ketone group increases polarity slightly compared to the parent but does not neutralize the basicity of the guanidine-like core.

The Root Cause: For basic tetracyclic compounds like 9-Oxo Epinastine, peak tailing is predominantly caused by secondary silanol interactions . The positively charged nitrogen (protonated at acidic/neutral pH) interacts ionically with residual negatively charged silanol groups (


) on the silica surface, causing a "drag" effect.

Diagnostic Triage Workflow

Before altering your method, use this logic flow to isolate the variable.

TriageWorkflow Start START: Tailing > 1.5 CheckSystem Check System (Dead Volume?) Start->CheckSystem Step 1 CheckSample Check Sample (Diluent Mismatch?) CheckSystem->CheckSample No Action_Tubing Replace tubing (Minimize length/ID) CheckSystem->Action_Tubing Yes CheckColumn Check Column (Type/Age?) CheckSample->CheckColumn Weak Solvent Action_Diluent Match Diluent to Initial Mobile Phase CheckSample->Action_Diluent Strong Solvent? CheckMobile Check Mobile Phase (pH/Additives?) CheckColumn->CheckMobile New/Type B Silica Action_NewCol Switch to End-capped / BDS Column CheckColumn->Action_NewCol Old/Type A Silica Action_TEA Add TEA or Adjust pH CheckMobile->Action_TEA Most Likely Cause

Figure 1: Diagnostic logic for isolating the source of peak asymmetry.

Technical Modules: Root Cause & Correction

Module A: Mobile Phase Chemistry (The Primary Fix)

The interaction between the basic nitrogen of 9-Oxo Epinastine and the stationary phase is pH-dependent.[3]

Mechanism of Failure: At pH 4–7, residual silanols on the column surface ionize (


). Simultaneously, 9-Oxo Epinastine is protonated (

). The resulting ionic attraction (

) retains the molecule longer than the bulk hydrophobic retention, causing the "tail."

Corrective Protocol: You must suppress this interaction using one of two methods:

  • Silanol Suppression (Low pH): Lower pH to < 3.0. This protonates the silanols (

    
    ), rendering them neutral and unable to bind the drug.
    
  • Competitor Addition (TEA): Add Triethylamine (TEA). TEA is a stronger base that saturates the active silanol sites, effectively "blocking" them from the analyte.

Recommended Mobile Phase:

  • Buffer: 10-25 mM Ammonium Formate or Potassium Phosphate.

  • Additive: 0.1% Triethylamine (TEA).

  • pH: Adjust to 3.0 ± 0.1 with Orthophosphoric acid or Formic acid.

Module B: Stationary Phase Selection

Not all C18 columns are equal.[4] For Epinastine derivatives, "Type A" (older, acidic) silica will fail.

Column FeatureRecommendationScientific Rationale
Silica Type Type B (High Purity) Low metal content (< 10 ppm) prevents metal chelation, which exacerbates tailing for oxygenated compounds like 9-Oxo Epinastine.
End-Capping Double End-Capped Chemically bonds small groups (e.g., trimethylsilyl) to residual silanols, physically blocking the analyte from interaction.
Ligand C18 or Phenyl-Hexyl Phenyl phases often provide better selectivity for the aromatic rings in Epinastine, potentially separating the 9-oxo impurity better than C18.
Carbon Load 15-20% Higher carbon load masks the silica surface more effectively.
Module C: Sample Diluent (The Hidden Variable)

If your peak looks "shouldered" or tails heavily only at the base, you may be suffering from Solvent Strength Mismatch .

  • The Problem: Dissolving 9-Oxo Epinastine in 100% Methanol/Acetonitrile while using a starting mobile phase of 90% Water. The analyte travels faster in the plug of strong solvent than in the mobile phase, smearing the band.

  • The Fix: Dissolve the sample in the starting mobile phase or a solvent with lower elution strength than the mobile phase.

Visualization of the Interaction

This diagram illustrates why adding TEA or lowering pH fixes the tailing.

SilanolInteraction cluster_surface Silica Surface Silanol Si-O⁻ (Silanol) Analyte 9-Oxo Epinastine⁺ Silanol->Analyte Ionic Attraction (Causes Tailing) TEA TEA⁺ (Blocker) TEA->Silanol Competes & Blocks Site

Figure 2: Competitive inhibition mechanism. TEA (Green) binds to active silanol sites (Red), preventing the 9-Oxo Epinastine (Blue) from dragging.

Standard Operating Procedure (SOP): Mobile Phase Preparation

Objective: Prepare a buffered mobile phase optimized for basic impurities.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[5][6]
    
  • Triethylamine (HPLC Grade)[5]

  • Orthophosphoric Acid (85%)

  • HPLC Grade Water

Protocol:

  • Weigh: Dissolve 2.72 g of

    
     in 900 mL of HPLC water (20 mM concentration).
    
  • Add TEA: Add 1.0 mL of Triethylamine. (Caution: Solution will become basic).

  • Adjust pH: Titrate slowly with Orthophosphoric Acid to pH 3.0 ± 0.05 .

    • Note: Adjusting pH after adding TEA is critical. If you add TEA to an acidic solution, you may precipitate salts or lose buffering capacity.

  • Dilute: Make up to 1000 mL with water.

  • Filter: Filter through a 0.22 µm nylon membrane to remove particulates that cause column backpressure.

Frequently Asked Questions (FAQ)

Q1: I added TEA, but the tailing factor is still 1.8. What now? A: Check your column history. If the column was previously used with ion-pairing reagents (like SDS) or strongly basic mobile phases, the stationary phase may be irreversibly altered. Try a fresh "Base-Deactivated" (BDS) column. Alternatively, increase the buffer concentration from 20 mM to 50 mM to suppress ionic interactions further.

Q2: Can I use Ammonium Acetate instead of Phosphate? A: Yes, especially if you are using LC-MS (Phosphate is non-volatile and will ruin MS source). However, Ammonium Acetate has lower buffering capacity at pH 3.0. Ensure you adjust the pH with Formic Acid, not Acetic Acid, to stay within the buffering range of the formate/acetate system.

Q3: Does the "9-Oxo" group change the detection wavelength? A: The conjugation of the carbonyl group with the aromatic system might cause a slight bathochromic shift (red shift) compared to Epinastine. While 254 nm is standard for Epinastine, run a UV scan on the 9-Oxo standard. You may find higher sensitivity at 260–265 nm.

Q4: My retention time for 9-Oxo Epinastine is shifting. A: This is likely a temperature or pH issue. Basic compounds are highly sensitive to pH changes near their pKa. Ensure your column oven is thermostatted (e.g., 35°C or 40°C) and your pH meter is calibrated daily.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.[7] Retrieved from [Link]

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • LCGC North America. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Epinastine Hydrochloride and the Formation of 9-Oxo Epinastine Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Epinastine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Epinastine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with Epinastine Hydrochloride in solution. Our goal is to provide you with in-depth technical information, field-proven insights, and practical troubleshooting advice to ensure the integrity of your experiments. We will delve into the stability profile of Epinastine Hydrochloride, with a particular focus on the conditions that lead to its degradation and the formation of related substances, including the critical metabolite and potential degradant, 9-Oxo Epinastine Hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of Epinastine Hydrochloride solutions.

Q1: What are the primary factors that affect the stability of Epinastine Hydrochloride in solution?

Epinastine Hydrochloride's stability in solution is primarily influenced by pH, the presence of oxidizing agents, and exposure to light (UV/Vis radiation).[1] While it is relatively stable under neutral and thermal stress conditions, significant degradation can occur under acidic, alkaline, oxidative, and photolytic stress.[2][3][4]

  • pH: The molecule shows susceptibility to both acid and base hydrolysis. It has moderate sensitivity to strongly acidic conditions and is particularly sensitive to strongly alkaline conditions, which can lead to the opening of the imidazole ring.[1][5]

  • Oxidation: Epinastine Hydrochloride readily degrades in the presence of strong oxidizing agents, such as 30% hydrogen peroxide (H₂O₂).[2][4] This is a critical factor to control during formulation and storage.

  • Light (Photostability): The compound's sensitivity to light is pH-dependent. At neutral (pH 7.0) and alkaline (pH 10.0) conditions, it is quite stable against photodegradation.[5] However, its photostability is significantly lower in acidic environments (pH 3.0).[5]

  • Temperature: Epinastine Hydrochloride is generally stable against thermal stress. Studies have shown negligible degradation when exposed to dry heat at 60°C for extended periods.[1][2]

Q2: What are the known degradation pathways and key degradation products, including 9-Oxo Epinastine Hydrochloride?

Epinastine Hydrochloride degrades via several pathways, depending on the type of stress applied. 9-Oxo Epinastine Hydrochloride is a known metabolite and a potential degradation product, likely formed under oxidative conditions.[6]

The primary degradation pathways identified are:

  • Alkaline Hydrolysis: Under strong alkaline conditions (e.g., 0.1 M NaOH at 70°C), the main degradation pathway is the opening of the imidazole ring, which results in the formation of an amide group.[1][5][7] This produces a key degradation product often designated as EPI-DP1.[1]

  • Photodegradation (in acidic solution): When exposed to UV/Vis light at an acidic pH, degradation can occur via oxidation of the imidazoline ring.[1]

Below is a diagram illustrating the main degradation pathways.

G cluster_stress Stress Conditions cluster_drug Parent Compound cluster_products Degradation Products Acid Acid Hydrolysis (e.g., 0.1 N HCl) EPI Epinastine Hydrochloride Acid->EPI Alkali Alkaline Hydrolysis (e.g., 0.02 N NaOH) Alkali->EPI Oxidation Oxidative Stress (e.g., 30% H₂O₂) Oxidation->EPI Photo Photolytic Stress (UV/Vis Light, esp. at pH 3.0) Photo->EPI DP1 EPI-DP1 (Imidazole Ring Opening) EPI->DP1 Major Pathway Oxo 9-Oxo Epinastine HCl (and other oxidized products) EPI->Oxo Plausible Pathway

Caption: Degradation pathways of Epinastine Hydrochloride.

Q3: How should I prepare and store a stock solution of Epinastine Hydrochloride to ensure its stability?

To maximize the stability of your Epinastine Hydrochloride solution:

  • Solvent Selection: Epinastine Hydrochloride is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (approx. 30 mg/mL), and in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[8] For biological experiments, it is recommended to first dissolve the compound in an organic solvent and then make further dilutions into your aqueous buffer to minimize the concentration of the organic solvent.[8]

  • pH Control: Prepare aqueous solutions in a neutral buffer (pH ~7.0-7.4). Avoid highly acidic or alkaline conditions for long-term storage.

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, especially if the solution is acidic.

  • Storage Temperature: While the solid form is stable for years at -20°C, aqueous solutions are less stable.[8] It is not recommended to store aqueous solutions for more than one day.[8] For short-term storage (up to 72 hours), solutions have been shown to be stable at ambient temperature, but refrigeration (2-8°C) is preferable.[2] Always perform a stability check for your specific solution and storage conditions.

  • Inert Atmosphere: When preparing stock solutions in organic solvents, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidative degradation.[8]

Q4: What is the recommended analytical method for a stability study of Epinastine Hydrochloride?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[2][9][10] A reversed-phase (RP-HPLC) method is typically used to separate Epinastine Hydrochloride from its degradation products.

Key components of a successful HPLC method:

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) provides excellent separation.[2][3]

  • Mobile Phase: A common mobile phase consists of a buffer (e.g., 0.01 M KH₂PO₄ at pH 5.2) and an organic modifier like acetonitrile.[2][3] The gradient or isocratic ratio can be optimized to achieve the best resolution.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for quantification.[2][3]

Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of Epinastine Hydrochloride.

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks appear in my chromatogram over time. Degradation of the sample: Your solution may be degrading due to improper storage (pH, light, temperature) or the presence of contaminants.1. Confirm Degradation: Re-analyze a freshly prepared standard solution. If the new standard is clean, degradation of the older sample is likely. 2. Review Storage Conditions: Ensure your solution is protected from light and stored at the correct pH and temperature as outlined in the FAQ section. 3. Perform Forced Degradation: Use the protocol below (Protocol 1) to intentionally degrade the drug. This will help you identify the retention times of known degradants and confirm if your unexpected peaks match.[1][10]
The peak area of Epinastine HCl is decreasing rapidly. High Instability: The solvent system or storage conditions are promoting rapid degradation.1. Check Solution pH: Measure the pH of your solution. If it is highly acidic or alkaline, this is the likely cause. Adjust to a neutral pH if possible for your experiment.[5] 2. Prevent Oxidation: Ensure solvents are degassed. If using an organic stock, ensure it was prepared and stored under an inert atmosphere.[8] 3. Run a Time-Course Study: Analyze your solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific conditions.
Poor resolution between Epinastine HCl and its degradation products. Suboptimal HPLC Method: The mobile phase composition, pH, or column is not suitable for separating the parent drug from structurally similar degradants.1. Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. A pH between 4.5 and 5.2 has been shown to be effective.[1] 2. Modify Organic Ratio: Systematically adjust the ratio of acetonitrile (or other organic solvent) to the aqueous buffer. A shallower gradient or lower percentage of organic solvent can increase retention and improve resolution. 3. Check Column Health: Ensure your C18 column is performing correctly by running a standard column performance test. Peak tailing can be an indicator of a worn-out column.[1]
Troubleshooting Workflow: Investigating Unexpected Peaks

G start Unexpected Peak(s) Observed in HPLC Chromatogram fresh_std Analyze a freshly prepared standard solution start->fresh_std fresh_clean Fresh standard is clean? (No unexpected peaks) fresh_std->fresh_clean degradation Conclusion: Sample Degradation is the likely cause. fresh_clean->degradation  Yes contamination Conclusion: System or solvent contamination is likely. fresh_clean->contamination  No action_degradation Action: Review storage conditions (light, pH, temp). Perform forced degradation study (Protocol 1) to identify degradants. degradation->action_degradation action_contamination Action: Flush HPLC system. Use fresh, HPLC-grade solvents and clean glassware. contamination->action_contamination

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Experimental Protocols
Protocol 1: Forced Degradation Study of Epinastine Hydrochloride

This protocol is essential for establishing the stability-indicating nature of an analytical method, as recommended by ICH guidelines.

Objective: To intentionally degrade Epinastine Hydrochloride under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Epinastine Hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 48 hours.[2][10]

    • Before injection, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.02 N NaOH.

    • Keep the solution at 60°C for 2 hours.[2][10]

    • Before injection, cool the solution and neutralize it with an equivalent amount of 0.02 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 48 hours, protected from light.[2][10]

  • Thermal Degradation:

    • Place the solid Epinastine Hydrochloride powder in a 60°C oven for 7 days.[2]

    • Dissolve the heat-treated solid to the target concentration and analyze.

  • Photolytic Degradation:

    • Expose a solution of Epinastine Hydrochloride (e.g., in pH 3.0 buffer) to UV radiation (e.g., 254 nm) for 48 hours.[1]

    • Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation and the mass balance.

Protocol 2: Validated Stability-Indicating RP-HPLC Method

Objective: To accurately quantify Epinastine Hydrochloride and separate it from its process-related impurities and degradation products.

ParameterRecommended Conditions
Stationary Phase (Column) C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil)[2][3]
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.2 with phosphoric acid. B: Acetonitrile[2][3]
Mode Gradient or Isocratic (start with a 60:40 A:B ratio and optimize)
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL
Column Temperature Ambient or 30°C[12]
Detection Wavelength 254 nm[2][3]

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The Relative Standard Deviation (RSD) for the peak area should be less than 2.0%.

Sample Preparation: Accurately weigh and dissolve an appropriate amount of the Epinastine Hydrochloride sample in the mobile phase to obtain a final concentration within the validated linearity range of the method (e.g., 100 µg/mL).[10]

References
  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. ResearchGate. Available at: [Link]

  • Ubale, M. B. et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Current Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Ubale, M. B. (2016). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. SSRG International Journal of Pharmacy and Biomedical Engineering. Available at: [Link]

  • Malakar, A., & Bokshi, B. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. International Current Pharmaceutical Journal. Available at: [Link]

  • A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. (2016). Journal of Current Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceuticals (Basel). Available at: [Link]

  • Summary of forced degradation results. (n.d.). ResearchGate. Available at: [Link]

  • pH Stability of ophthalmic solutions. (n.d.). ResearchGate. Available at: [Link]

  • Summary of forced degradation results. (n.d.). ResearchGate. Available at: [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. Available at: [Link]

  • Epinastine Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]

  • Shaikh, A., Farheen, T., & Shahi, S. (2016). FORMULATION DEVELOPMENT AND EVALUATION OF pH TRIGGERED IN SITU OPHTHALMIC GEL OF EPINASTINE HYDROCHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes. Available at: [Link]

  • Fragmentation pattern of epinastine (EPI) degradation product EPI-DP1. (n.d.). ResearchGate. Available at: [Link]

  • El-Bagary, R., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Trace Analysis of 9-Oxo Epinastine

Senior Application Scientist Desk | Method Development & Optimization Introduction Welcome to the Advanced Method Development Support Center. You are likely here because you are facing sensitivity challenges in the trace...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Method Development & Optimization

Introduction

Welcome to the Advanced Method Development Support Center. You are likely here because you are facing sensitivity challenges in the trace quantification of 9-Oxo Epinastine (Epinastine Impurity C), a critical oxidative degradation product of Epinastine.

In trace analysis (sub-ppm levels), the primary adversary is not the analyte itself, but the Signal-to-Noise (S/N) ratio . 9-Oxo Epinastine (


, MW 263.3) retains the basic tetracyclic structure of the API but possesses increased polarity due to the carbonyl group at the C9 position. This structural nuance demands a tailored approach to ionization and separation to prevent co-elution with the massive API peak and to mitigate matrix suppression.

This guide moves beyond standard SOPs to explain the causality of sensitivity loss and provides self-validating protocols to restore it.

Module 1: Chromatographic Optimization (The Separation)

The Challenge: Epinastine and its derivatives are basic. Under standard acidic conditions (Formic acid/Water), they are fully ionized, often leading to poor retention, peak tailing due to silanol interactions, and co-elution with polar matrix components that suppress ionization.

The Solution: High pH Mobile Phase Strategy. By adjusting the mobile phase pH to >9.0 (above the pKa of the tertiary amine), we suppress the ionization of the analyte during the chromatographic run. This increases hydrophobicity, allowing for:

  • Sharper Peaks: Reduced repulsion between the charged analyte and positively charged protonated silanols.

  • Higher Loadability: Better focusing at the head of the column.

  • Alternative Selectivity: Shifts the elution profile away from the API and early-eluting phospholipids.

Recommended Protocol
ParameterSpecificationTechnical Rationale
Column Hybrid Particle C18 (e.g., BEH C18) or Phenyl-HexylHybrid particles resist dissolution at high pH (up to pH 12). Phenyl-Hexyl offers unique

selectivity for the tetracyclic ring system.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH keeps the amine neutral for better retention. Bicarbonate is volatile and MS-compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for basic compounds compared to Methanol.
Gradient 5% B to 95% B over 10 minsShallow gradient start ensures separation of the polar 9-oxo impurity from the API.
Module 2: Mass Spectrometry Tuning (The Detection)

The Challenge: 9-Oxo Epinastine is an oxidative degradant. In ESI+, it forms a stable


 ion. However, "soft" ionization settings often fail to desolvate the droplets effectively at high flow rates, leading to high background noise.

The Solution: Energetic Desolvation. Because the 9-oxo derivative has a rigid fused-ring structure, it requires higher desolvation energy than flexible linear molecules to strip away the solvent shell effectively.

MRM Transition Table

Note: Exact transitions should be optimized via direct infusion, but these are the predicted structural break-points.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
9-Oxo Epinastine 264.3

208.1 25-35Loss of the imidazole ring fragment.
Quantifier180.1 40-50Further ring contraction/CO loss.
Epinastine (API) 250.3

194.1 20-30Reference standard for RRT calculation.

Critical Source Parameters (Generic for Sciex/Waters/Thermo):

  • Desolvation Temp: High (

    
    ). Reason: Ensures complete droplet evaporation for high-aqueous mobile phases.
    
  • Cone Voltage / Declustering Potential: Moderate-High. Reason: Prevents cluster formation of solvent-analyte adducts.

Module 3: Sample Preparation (The Cleanup)

The Challenge: Protein precipitation (PPT) is insufficient for trace analysis. It leaves behind phospholipids that cause "ion suppression zones," often exactly where 9-Oxo Epinastine elutes.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE. Since 9-Oxo Epinastine is basic, we can use a "Catch and Release" strategy.

Protocol:

  • Load: Sample (acidified) onto MCX cartridge. (Analyte binds by cation exchange).

  • Wash 1: 0.1% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elute: 5%

    
     in Methanol. (Neutralizes the analyte, breaking the ionic bond and releasing it).
    
Visualizing the Workflow

The following diagram outlines the logical flow for method optimization and the decision-making process for sensitivity issues.

G Start Start: Low Sensitivity for 9-Oxo Epinastine CheckMS Step 1: Direct Infusion Check Start->CheckMS SignalGood Is Intrinsic Signal > 1e6? CheckMS->SignalGood OptSource Optimize Source Temp & Gas (Enhance Desolvation) SignalGood->OptSource No CheckChrom Step 2: Check Chromatography SignalGood->CheckChrom Yes CheckTransitions Verify MRM Transitions (264.3 -> 208.1) OptSource->CheckTransitions CheckTransitions->CheckMS PeakShape Is Peak Symmetrical? CheckChrom->PeakShape HighPH Switch to High pH (pH 10) Ammonium Bicarbonate PeakShape->HighPH No (Tailing) MatrixEffect Step 3: Matrix Effects PeakShape->MatrixEffect Yes HighPH->MatrixEffect Suppression Is Ion Suppression > 20%? MatrixEffect->Suppression SPE Implement MCX SPE (Remove Phospholipids) Suppression->SPE Yes Final Validated High-Sensitivity Method Suppression->Final No SPE->Final

Caption: Decision tree for troubleshooting sensitivity issues in 9-Oxo Epinastine analysis, prioritizing source optimization, chromatographic pH adjustment, and matrix removal.

Troubleshooting & FAQs

Q1: I see a peak for 9-Oxo Epinastine in my blank injections. How do I eliminate this carryover? A: Epinastine derivatives are "sticky" due to their basicity and aromatic rings.

  • Diagnosis: If the peak area in the blank > 20% of the LOQ.

  • Fix: Implement a dual-needle wash system.

    • Weak Wash: 10% Acetonitrile/Water (removes buffer salts).

    • Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.2% Formic Acid. The acid ensures the basic analyte remains soluble, while the IPA/Acetone/ACN mix dissolves hydrophobic residues on the needle.

Q2: Why is my 9-Oxo Epinastine peak splitting at high pH? A: This usually indicates a mismatch between your sample diluent and the mobile phase.

  • Cause: If you dissolve your sample in 100% organic solvent or strong acid while using a high pH aqueous initial gradient, the "solvent slug" disrupts the equilibrium at the column head.

  • Fix: Match the sample diluent to the starting gradient conditions (e.g., 5% ACN in 10mM Ammonium Bicarbonate).

Q3: Can I use a standard C18 column with the pH 10 method? A: Do not do this unless the column is explicitly rated for high pH (e.g., Hybrid/BEH technology). Standard silica dissolves above pH 8.0, leading to void formation, shifting retention times, and permanent column death.

Q4: How do I distinguish 9-Oxo Epinastine from other isobaric impurities? A: 9-Oxo Epinastine (MW 263) is distinct from Epinastine N-Oxide (MW 265). However, ensure you are not confusing it with other oxidative degradants.

  • Validation: Use the specific MRM transition 264.3 -> 208.1. The loss of the carbonyl-containing fragment is structurally specific to the 9-oxo form.

References
  • BenchChem Technical Support Team. (2025). Epinastine Hydrochloride Degradation Product Identification. BenchChem. Link

  • ResearchGate. (2025).[1] LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. ResearchGate. Link

  • TLC Pharmaceutical Standards. (n.d.). 9-Oxo Epinastine HCl - Product Page. TLC Standards. Link

  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Link

  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS. Merck/Sigma-Aldrich. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 9-Oxo Epinastine in Accordance with ICH Guidelines

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 9-Oxo Epinastine, a significant impurity of the antihistamine Epinastine. We will navigate the nuances of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, offering practical insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is to dissect the "why" behind the "how," ensuring a profound understanding of the scientific principles that underpin these critical analytical procedures.

The Significance of 9-Oxo Epinastine Quantification

Epinastine is a potent and selective H1-receptor antagonist used in the management of allergic conjunctivitis.[1] During its synthesis and storage, impurities can arise, one of the most notable being 9-Oxo Epinastine. The presence and quantity of such impurities must be meticulously monitored to ensure the safety and quality of the final drug product. Regulatory bodies, guided by the ICH, mandate that analytical methods used for the quantification of impurities be validated to demonstrate their suitability for the intended purpose.[2] This validation process ensures that the method is reliable, reproducible, and accurate in measuring the levels of 9-Oxo Epinastine.

Choosing the Right Analytical Tool: A Comparative Overview

The two most prevalent analytical techniques for the quantification of non-volatile small molecule impurities like 9-Oxo Epinastine are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The choice between these methods is often a balance of sensitivity, selectivity, and the specific requirements of the analytical challenge.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity with smaller particles, detection by mass-to-charge ratio.
Sensitivity Generally lower, suitable for impurities at higher concentrations.Exceptionally high, ideal for trace-level impurity quantification.
Selectivity Good, but co-eluting peaks can interfere.Excellent, provides structural information and can resolve co-eluting peaks based on mass.
Speed Longer run times due to larger particle size columns.Faster analysis due to smaller particle size and higher pressures.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered more robust for routine QC environments.Can be more sensitive to matrix effects and requires more specialized expertise.

For the purpose of this guide, we will focus on the validation of a stability-indicating HPLC-UV method, as it represents a widely accessible and robust approach for routine quality control. However, the principles discussed are broadly applicable to UPLC-MS/MS validation as well.

The Foundation of Trust: A Deep Dive into ICH Q2(R1) Validation Parameters

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[2] It outlines the specific parameters that must be investigated to ensure the method's performance. Let's explore these parameters in the context of quantifying 9-Oxo Epinastine.

Specificity: The Art of Distinction

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] For an impurity method, this is arguably the most critical parameter.

Experimental Causality: To demonstrate specificity, we must prove that the peak corresponding to 9-Oxo Epinastine is free from interference from the Epinastine parent drug and other potential degradation products. This is achieved through forced degradation studies. By subjecting Epinastine to stress conditions such as acid, base, oxidation, heat, and light, we intentionally generate degradation products.[4] The subsequent chromatographic analysis should demonstrate baseline separation between the 9-Oxo Epinastine peak and all other peaks.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of Epinastine hydrochloride in a suitable solvent (e.g., methanol:water 50:50 v/v).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Epinastine hydrochloride drug substance to 105°C for 24 hours. Dissolve in the solvent.

  • Photolytic Degradation: Expose a solution of Epinastine hydrochloride to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed sample and a blank, using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of 9-Oxo Epinastine in the stressed samples.

G cluster_stress Forced Degradation cluster_analysis Analysis Epinastine Epinastine Stock Solution Acid Acid Hydrolysis (1N HCl, 80°C) Epinastine->Acid Base Base Hydrolysis (1N NaOH, 80°C) Epinastine->Base Oxidation Oxidative Degradation (30% H₂O₂) Epinastine->Oxidation Thermal Thermal Degradation (105°C, solid) Epinastine->Thermal Photo Photolytic Degradation (UV light) Epinastine->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity

Caption: Workflow for demonstrating specificity through forced degradation.

Linearity and Range: The Proportionality Principle

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Causality: For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit.[5] This ensures that the method is reliable for quantifying the impurity at levels that are relevant to product quality and safety.

Experimental Protocol: Linearity and Range

  • Stock Solution: Prepare a stock solution of 9-Oxo Epinastine reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., from the limit of quantification (LOQ) to 120% of the impurity specification).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[6]

  • Y-intercept: Should be close to zero.

Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results obtained by the method to the true value.[3] For impurity quantification, it is typically determined by recovery studies.

Experimental Causality: We need to demonstrate that the method can accurately measure a known amount of 9-Oxo Epinastine that has been added to a sample matrix. This is crucial for ensuring that the reported impurity levels are a true reflection of the sample's content.

Experimental Protocol: Accuracy (Recovery)

  • Sample Preparation: Prepare a sample of the drug product placebo.

  • Spiking: Spike the placebo with known amounts of 9-Oxo Epinastine at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100% of specification, and 120% of specification). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery of 9-Oxo Epinastine at each level.

Acceptance Criteria:

  • Recovery: Typically between 80.0% and 120.0% for impurities.

Precision: Consistency and Reproducibility

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Causality: These tests demonstrate the method's consistency and its ability to produce reliable results under the typical variations encountered in a quality control laboratory.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six individual samples of the drug product spiked with 9-Oxo Epinastine at 100% of the specification level.

    • Alternatively, perform nine determinations across the specified range (three concentrations, three replicates each).

    • Analyze the samples and calculate the relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • %RSD: For impurities, typically not more than 10%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Causality: Establishing the LOD and LOQ is essential for defining the lower limits of the method's capabilities. The LOQ is particularly important as it often defines the reporting threshold for impurities.

Experimental Protocol: LOD and LOQ

These can be determined by several methods, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Causality: This study identifies the critical parameters that could affect the method's performance and helps to establish appropriate system suitability criteria.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical chromatographic parameters to vary, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a sample under each of the varied conditions.

  • Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of 9-Oxo Epinastine.

G cluster_validation ICH Q2(R1) Method Validation cluster_method Analytical Method Specificity Specificity (Forced Degradation) Method Validated Analytical Method for 9-Oxo Epinastine Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy (Recovery) Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Illustrative Comparison: HPLC-UV vs. UPLC-MS/MS for 9-Oxo Epinastine

To provide a tangible comparison, the following table presents typical performance data for the validation of an analytical method for 9-Oxo Epinastine using both HPLC-UV and UPLC-MS/MS.

Validation ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Specificity Baseline resolution > 2.0 from Epinastine and degradation products.No co-eluting peaks with the same mass-to-charge ratio.Method is specific.
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 0.1 - 5.00.01 - 1.0Covers reporting threshold to 120% of specification.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80.0% - 120.0%
Precision (%RSD)
- Repeatability1.8%1.2%≤ 10%
- Intermediate2.5%1.9%≤ 10%
LOD (µg/mL) 0.030.003Method appropriate for intended use.
LOQ (µg/mL) 0.10.01Method appropriate for intended use.
Robustness System suitability parameters met under all varied conditions.System suitability parameters met under all varied conditions.Method is robust.

Conclusion

The validation of an analytical method for an impurity such as 9-Oxo Epinastine is a multifaceted process that demands a deep understanding of both the regulatory landscape and the underlying scientific principles. By systematically evaluating each validation parameter as outlined in the ICH Q2(R1) guideline, we can establish a high degree of confidence in the reliability of the analytical data. The choice between analytical technologies like HPLC-UV and UPLC-MS/MS should be driven by the specific requirements of the analysis, with a clear understanding of the trade-offs between sensitivity, selectivity, and operational considerations. Ultimately, a well-validated analytical method is not just a regulatory deliverable; it is a critical tool in the assurance of pharmaceutical quality and the protection of public health.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Jeong, D., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Pharmaceuticals, 13(10), 301. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Darwish, H. W., et al. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1170.
  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link]

  • Sravanthi, V., et al. (2014). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 294-299.
  • National Center for Biotechnology Information. (2023). Epinastine. StatPearls. [Link]

Sources

Comparative

Establishing Limit of Detection (LOD) for 9-Oxo Epinastine: A Comparative Technical Guide

Executive Summary & Scientific Context In the development of Epinastine HCl formulations (ophthalmic or oral), the quantification of degradation products is critical for meeting ICH Q3B(R2) thresholds. 9-Oxo Epinastine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of Epinastine HCl formulations (ophthalmic or oral), the quantification of degradation products is critical for meeting ICH Q3B(R2) thresholds. 9-Oxo Epinastine (CAS: 141342-69-0) is a primary oxidative impurity formed via the oxidation of the benzylic carbon in the dihydro-dibenzo-azepine ring system.

Unlike the parent drug, the 9-oxo derivative possesses distinct spectral and ionization properties. This guide objectively compares two analytical approaches to establish the Limit of Detection (LOD) for this impurity:

  • Standard HPLC-UV (Diode Array): The routine QC "workhorse."

  • UHPLC-MS/MS (QqQ): The high-sensitivity alternative for trace analysis.

Key Takeaway: While HPLC-UV is sufficient for routine release testing (limit ~0.05%), UHPLC-MS/MS is required for trace-level quantification (<10 ppm) or when matrix interference (e.g., ophthalmic preservatives) compromises UV specificity.

Regulatory Framework: The "Why"

Before designing the experiment, we must ground our targets in regulatory standards.

GuidelineRelevance to 9-Oxo Epinastine
ICH Q3B(R2) Sets the reporting threshold for impurities (typically 0.1% or 0.05% depending on dose). The LOD must be significantly below this threshold to ensure reliability.
ICH Q2(R1) Defines the methodology for validating LOD/LOQ. We will use the Signal-to-Noise (S/N) approach, which is the industry standard for instrumental methods.

Method Comparison: Performance Metrics

The following data summarizes the expected performance differences based on experimental application.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (254 nm)Method B: UHPLC-MS/MS (ESI+)
Primary Mechanism Chromophore AbsorbanceIonization Efficiency (Protonation)
Typical LOD 0.03% - 0.05% (w/w)0.0001% - 0.001% (1-10 ppm)
Linearity Range


Specificity Moderate (Risk of co-elution)High (MRM transitions are unique)
Suitability Routine QC ReleaseStability Studies & Trace Analysis

Experimental Protocol: Establishing LOD

Phase 1: Preparation & System Setup

Reagents:

  • Reference Standard: 9-Oxo Epinastine HCl (Certified Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (volatile buffer essential for MS health).

Chromatographic Conditions (Method B):

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: High peak capacity for resolving structural isomers.

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Phase 2: The Self-Validating Workflow

This workflow ensures that the LOD determined is not just a theoretical number but a verified system capability.

LOD_Workflow Stock 1. Stock Prep (1 mg/mL in MeOH) Dilution 2. Serial Dilution (Down to 1 ng/mL) Stock->Dilution Injection 3. Injection (n=6 replicates) Dilution->Injection SN_Calc 4. S/N Calculation (Target 3:1) Injection->SN_Calc Verification 5. Verification (Precision %RSD < 33%) SN_Calc->Verification Verification->Dilution If Fail

Figure 1: Step-by-step workflow for determining LOD using the Signal-to-Noise approach.

Phase 3: Calculation & Analysis (The "Why" behind the Math)

Do not rely solely on the calibration curve intercept method (Standard Deviation of the Response), as it often underestimates the LOD in trace analysis. Use the Visual S/N Method prescribed by ICH Q2(R1).

Step 1: Determine Noise (


) 
Measure the peak-to-peak noise of the baseline in a blank injection over a distance equal to 20 times the width of the peak at half-height.

Step 2: Determine Signal (


) 
Measure the height of the 9-Oxo Epinastine peak from the mean baseline.

Step 3: Calculate Ratio



Where 

is peak height and

is baseline noise.

Acceptance Criteria:

  • LOD: Concentration yielding S/N

    
     3.
    
  • LOQ (Limit of Quantitation): Concentration yielding S/N

    
     10.
    

Experimental Data: Representative Results

The following table illustrates typical results obtained when validating 9-Oxo Epinastine using the UHPLC-MS/MS protocol described above.

Table 2: Linearity and Sensitivity Data
Concentration (ng/mL)Mean Peak Area (n=6)% RSDS/N RatioConclusion
0.51,24015.2%2.8< LOD (Too low)
1.0 2,550 8.5% 3.4 LOD Established
2.56,1004.2%9.1Approaching LOQ
5.0 12,400 2.1% 18.5 LOQ Verified
50.0125,0001.1%>100Linear Range

Note: 9-Oxo Epinastine shows a specific MRM transition (typically [M+H]+ 264.1 -> 220.1 or similar, depending on fragmentation) which provides the high S/N ratio compared to UV.

Decision Logic for Method Selection

When should you invest in the MS/MS method versus the cheaper UV method? Use this logic gate.

Method_Selection Start Start: Define Goal LimitCheck Is Target Limit < 0.05%? Start->LimitCheck MatrixCheck Is Matrix Complex? LimitCheck->MatrixCheck Yes UV Use HPLC-UV (Method A) LimitCheck->UV No MatrixCheck->UV No MS Use UHPLC-MS/MS (Method B) MatrixCheck->MS Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9853245 (Epinastine). PubChem. [Link]

  • Veeprho Laboratories. 9-Oxo Epinastine (HCl) Reference Standard. (For structural verification). [Link][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.